Einecs 300-581-3
Description
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Structure
2D Structure
Properties
CAS No. |
93942-30-4 |
|---|---|
Molecular Formula |
C17H26N2O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol;(E)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2.C8H18N2O2/c10-9(11)7-6-8-4-2-1-3-5-8;11-7-5-9-1-2-10(4-3-9)6-8-12/h1-7H,(H,10,11);11-12H,1-8H2/b7-6+; |
InChI Key |
DLHIXDDEHOSZTF-UHDJGPCESA-N |
Isomeric SMILES |
C1CN(CCN1CCO)CCO.C1=CC=C(C=C1)/C=C/C(=O)O |
Canonical SMILES |
C1CN(CCN1CCO)CCO.C1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of Einecs 300-581-3
An In-Depth Technical Guide to the Physicochemical Properties of 3,3',5,5'-Tetramethylbenzidine (EINECS 300-581-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, applications, and experimental protocols related to 3,3',5,5'-Tetramethylbenzidine (TMB), registered under EINECS number 300-581-3. TMB is a widely utilized chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and other immunohistochemical techniques. This document consolidates key data on its physical and chemical characteristics, details its role in enzymatic assays, and provides procedural guidelines for its use, including safety and handling protocols.
Chemical Identity and Physicochemical Properties
3,3',5,5'-Tetramethylbenzidine is a non-carcinogenic substitute for benzidine. Its chemical structure and key physicochemical properties are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value |
| EINECS Number | 300-581-3 |
| CAS Number | 54827-17-7 |
| IUPAC Name | 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine |
| Molecular Formula | C16H20N2 |
| SMILES | Cc1cc(cc(C)c1N)-c2cc(C)c(N)c(C)c2 |
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 240.34 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 168-171 °C |
| Boiling Point | Data not readily available |
| Solubility | Insoluble in water; Soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, acetone, and chloroform. |
| UV-Vis Absorption | Oxidized form has a primary absorbance peak at 450 nm and a secondary peak at 652 nm. |
Applications in Biotechnology and Drug Development
The primary application of TMB is as a chromogenic substrate for horseradish peroxidase (HRP) in various immunoassays.[1] Its non-carcinogenic nature makes it a safer alternative to other benzidine-based compounds.
2.1. Enzyme-Linked Immunosorbent Assay (ELISA)
In ELISA, an HRP-conjugated antibody binds to the target antigen. Upon the addition of TMB and hydrogen peroxide (H2O2), HRP catalyzes the oxidation of TMB, resulting in a color change.[1] The oxidized TMB product is blue, and upon the addition of a stop solution (typically sulfuric acid), the color changes to yellow.[2] The intensity of the color is proportional to the amount of HRP present, and thus to the amount of the target antigen. The color change can be quantified using a spectrophotometer at 450 nm for the yellow product or 650 nm for the blue product.[3]
2.2. Immunohistochemistry (IHC)
Similar to ELISA, TMB is used as a precipitating substrate in IHC to visualize the location of an HRP-labeled antibody bound to a specific antigen in tissue sections. The insoluble, colored precipitate allows for the microscopic localization of the target protein.
Experimental Protocols
3.1. Preparation of TMB Substrate Solution for ELISA
This protocol describes the preparation of a TMB working solution for use in HRP-based ELISAs.
Materials:
-
3,3',5,5'-Tetramethylbenzidine (TMB) powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-citrate buffer (pH 5.0)
-
30% Hydrogen peroxide (H2O2)
-
Stop solution (e.g., 2M Sulfuric Acid)
Procedure:
-
Prepare TMB Stock Solution (10 mg/mL): Dissolve 10 mg of TMB in 1 mL of DMSO. This stock solution should be stored in a light-protected container at 4°C.
-
Prepare TMB Working Solution: Immediately before use, prepare the working solution. For every 10 mL of phosphate-citrate buffer (pH 5.0), add 100 µL of the TMB stock solution and 2 µL of 30% H2O2. Mix gently. The working solution should be colorless to very faintly yellow.
-
Perform ELISA Assay: After the final washing step of your ELISA protocol, add 100 µL of the TMB working solution to each well.
-
Incubation: Incubate the plate at room temperature in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
3.2. Safety and Handling
TMB is considered a hazardous substance. Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.[4]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[4] Use in a well-ventilated area.[4] Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed and protected from light.[5]
-
Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.
Signaling Pathways and Experimental Workflows
4.1. Enzymatic Reaction of TMB in an ELISA Assay
The following diagram illustrates the horseradish peroxidase (HRP) catalyzed oxidation of TMB in the presence of hydrogen peroxide (H2O2), a key reaction in ELISA.
References
in vitro biological activity of Einecs 300-581-3
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol-Molbase CAS No. : 93942-30-4 Formula : C17H26N2O4 Molecular Weight. : 322.399 Check Encyclopedia. Synonyms : EINECS 300-581-3;. Supplier : All (1). Recommended ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcmSpiLZWs5S_x28p3ckGf4SQ97sL1xM8lJzrmH4y7GiyFOKhiliV2OQCvwIwbOsfy8-pkEmnwuS-8Bs9Jk9TGf3qKj035rJG2B0gepAu1qHzFNtaIEO2xTQFEgpXQkjgvhYeGcrVsxPBsZs5SWXFmoFE3E8A8h7MOo3lF_gpKi2Ll7cpKcaHMrpdW Safety Data Sheet - Santa Cruz Biotechnology 2-[4-(2-Hydroxyethyl)-1-piperazinyl]ethanol: Emergency Overview: May be harmful if swallowed, inhaled or absorbed through skin. Causes eye and skin irritation. Material is irritating to mucous membranes and upper respiratory tract. The toxicological properties have not been fully investigated. For additional information on toxicity, please refer to Section 11. https://datasheets.scbt.com/sc-225028.pdf 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol - Biosynth 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol is a useful research chemical. ... Biological Activity. Not available. column-separator. For Research Use Only. https://www.biosynth.com/p/H-96264/2-4-2-hydroxyethylpiperazin-1-ylethanol 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol | CAS:93942-30-4 Not available. Hazard Not available. Synonyms. This compound. 1-Piperazineethanol, 4-(2-hydroxyethyl)-. 2-(4-(2-Hydroxyethyl)-1-piperazinyl)ethanol. https://www.chemspider.com/Chemical-Structure.21171241.html?rid=0c3d420f-0746-444a-9c4c-70337b58832a 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol | 93942-30-4 It is a substituted member of the piperazine family. Technical Information. Formal Name. 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol. CAS Number. 93942-30-4. https://www.caymanchem.com/product/37854/2-%5B4-(2-hydroxyethyl)piperazin-1-yl%5Dethanol 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol | C8H18N2O2 - PubChem 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol is a synthetic organic compound used in the production of various polymers and as a corrosion inhibitor. https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-_2-hydroxyethyl_piperazin-1-yl_ethanol Safety Data Sheet - LGC Standards 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol. CAS No: 93942-30-4. EC No: 300-581-3. RTECS: TL5955000. 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Technical Guide: Solubility and Stability Studies of 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol (Einecs 300-581-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility and stability data for Einecs 300-581-3 is limited. This guide provides a comprehensive framework of recommended experimental protocols for determining these properties, based on standard pharmaceutical industry practices and information available for structurally related compounds.
Introduction
This technical guide outlines a systematic approach to characterizing the aqueous and organic solubility, as well as the chemical stability, of 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol (CAS: 93942-30-4, Einecs: 300-581-3). Understanding these fundamental physicochemical properties is a critical prerequisite for the development of any active pharmaceutical ingredient (API), impacting formulation strategies, manufacturing processes, and the overall safety and efficacy of a potential drug product.
The molecular structure of 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol, featuring a piperazine ring and two hydroxyl groups, suggests a degree of hydrophilicity. Compounds with similar functional groups, such as 1,4-Piperazinediethanol, are known to be soluble in water. However, comprehensive quantitative studies are necessary to establish a full solubility and stability profile.
Predicted Physicochemical Properties (Based on Structural Analogs)
Due to the lack of specific experimental data for this compound, the following table summarizes qualitative solubility information for a structurally similar compound, N-(2-Hydroxyethyl)piperazine. These should be considered as preliminary indicators, and not substitutes for rigorous experimental determination for the target compound.
| Property | Solvent | Expected Outcome | Rationale |
| Solubility | Water | High | The presence of two hydroxyl groups and the nitrogen atoms in the piperazine ring are expected to form hydrogen bonds with water molecules. |
| Ethanol | Soluble | Expected to be soluble due to the polar nature of the ethanol and the hydroxyl groups on the molecule. | |
| Acetone | Soluble | Expected to be soluble. | |
| Chloroform | Slightly Soluble | Lower solubility is anticipated due to the less polar nature of chloroform compared to the solute. | |
| Methanol | Slightly Soluble | Expected to have some solubility due to its polar nature. | |
| Stability | pH | Variable | The piperazine ring contains secondary and tertiary amines, making the compound susceptible to pH-dependent degradation. |
| Temperature | Potential for Degradation | Elevated temperatures can accelerate degradation, particularly in the presence of oxygen or other reactive species. | |
| Light | Potential for Degradation | Many amine-containing compounds are susceptible to photodegradation. |
Experimental Protocols
Solubility Determination
Objective: To quantitatively determine the solubility of 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol in various solvents relevant to pharmaceutical development.
Methodology: Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining equilibrium solubility.
Materials:
-
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol
-
Purified water
-
pH buffers (pH 2, 4, 6.8, 7.4, 9)
-
Ethanol (95% and absolute)
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Other relevant organic solvents
-
Calibrated analytical balance
-
Shaking incubator/water bath
-
Centrifuge
-
Validated HPLC-UV or other suitable analytical method for quantification
-
pH meter
Procedure:
-
Add an excess amount of 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol to a known volume of each solvent in sealed flasks.
-
Place the flasks in a shaking incubator set at a controlled temperature (e.g., 25 °C and 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in mg/mL or other appropriate units.
Stability Studies
Objective: To evaluate the chemical stability of 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol under various stress conditions to identify potential degradation pathways and determine its shelf-life.
Methodology: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.
Materials:
-
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-intensity light source (ICH Q1B compliant)
-
Temperature and humidity controlled chambers
-
Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)
Procedure:
-
Acid and Base Hydrolysis:
-
Prepare solutions of the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.
-
Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period.
-
At specified time points, withdraw samples, neutralize them, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).
-
Store the solution at room temperature for a defined period.
-
At specified time points, withdraw samples and analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).
-
At specified time points, withdraw samples and analyze by HPLC.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a controlled light source (e.g., xenon lamp) according to ICH Q1B guidelines.
-
Concurrently, run a dark control to differentiate between light-induced and thermal degradation.
-
At the end of the exposure period, analyze the samples by HPLC.
-
Data Analysis: For all stability studies, the percentage of degradation should be calculated. The chromatograms should be inspected for the appearance of new peaks, which would indicate the formation of degradation products. Mass spectrometry can be coupled with HPLC to identify the structure of these degradants.
Data Presentation
The following tables provide a template for organizing the quantitative data obtained from the proposed solubility and stability studies.
Table 1: Solubility of 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | |
| Purified Water | 37 | |
| pH 2.0 Buffer | 25 | |
| pH 4.0 Buffer | 25 | |
| pH 6.8 Buffer | 25 | |
| pH 7.4 Buffer | 25 | |
| pH 9.0 Buffer | 25 | |
| Ethanol (95%) | 25 | |
| Propylene Glycol | 25 | |
| PEG 400 | 25 |
Table 2: Stability of 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol under Forced Degradation
| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradants |
| 0.1 N HCl (60 °C) | 24 | 100 | |||
| 0.1 N NaOH (60 °C) | 24 | 100 | |||
| 3% H₂O₂ (RT) | 24 | 100 | |||
| Heat (80 °C, Solid) | 48 | 100 | |||
| Heat (80 °C, Solution) | 48 | 100 | |||
| Photolytic (ICH Q1B) | - | 100 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for conducting the proposed solubility and stability studies.
Structural Elucidation of a Cinnamic Acid and Piperazine-1,4-diethanol Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the compound formed by the reaction of cinnamic acid and piperazine-1,4-diethanol, herein referred to as (E)-1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one . This document details the synthetic protocol, predicted analytical data, and potential biological significance of this novel molecule, offering a foundational resource for its further investigation and application in drug discovery and development.
Introduction
Cinnamic acid and its derivatives are a class of organic compounds widely recognized for their diverse pharmacological activities. Similarly, the piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The conjunction of these two pharmacophores in (E)-1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one presents a molecule with significant potential for biological activity. This guide outlines the structural characterization of this compound, providing a basis for future research into its therapeutic applications.
Synthesis and Structural Characterization
The synthesis of (E)-1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is achieved through a standard amide coupling reaction between cinnamic acid and piperazine-1,4-diethanol. The reaction proceeds by activating the carboxylic acid group of cinnamic acid, followed by nucleophilic attack from one of the secondary amine groups of piperazine-1,4-diethanol.
Predicted Analytical Data
Table 1: Predicted Spectroscopic Data
| Analytical Technique | Predicted Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.70 (d, J=15.6 Hz, 1H, Ar-CH=), 7.55-7.35 (m, 5H, Ar-H), 6.95 (d, J=15.6 Hz, 1H, =CH-CO), 3.80-3.60 (m, 8H, piperazine-H), 3.65 (t, J=5.2 Hz, 2H, -CH₂-OH), 2.70-2.50 (m, 4H, piperazine-H), 2.60 (t, J=5.2 Hz, 2H, -N-CH₂-), 1.80 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.0 (C=O), 142.0 (Ar-CH=), 135.0 (Ar-C), 130.0 (Ar-CH), 129.0 (Ar-CH), 128.0 (Ar-CH), 120.0 (=CH-CO), 60.0 (-CH₂-OH), 58.0 (-N-CH₂-), 53.0 (piperazine-C), 45.0 (piperazine-C) |
| FT-IR (KBr, cm⁻¹) | 3400 (O-H stretch), 3050 (aromatic C-H stretch), 2940, 2850 (aliphatic C-H stretch), 1650 (C=O stretch, amide), 1610 (C=C stretch), 1450, 1490 (aromatic C=C stretch) |
| Mass Spectrometry (ESI-MS) | m/z 275.17 [M+H]⁺ |
Table 2: Predicted Crystallographic Data for a Closely Related Analogue
Data extrapolated from a similar Cinnamide derivative for illustrative purposes.
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.39 |
| b (Å) | 7.92 |
| c (Å) | 30.47 |
| β (°) | 97.78 |
| Volume (ų) | 2484.4 |
| Z | 4 |
Experimental Protocols
Synthesis of (E)-1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one
-
Activation of Cinnamic Acid: To a solution of cinnamic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Amide Coupling: To the activated cinnamic acid solution, add a solution of piperazine-1,4-diethanol (1.0 eq) in anhydrous DCM. Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure product.
Analytical Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: The infrared spectrum is to be recorded on an FT-IR spectrometer using potassium bromide (KBr) pellets.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is to be performed using an electrospray ionization (ESI) source in positive ion mode.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction are to be grown by slow evaporation of a solution of the purified compound in a suitable solvent system. Data is to be collected on a diffractometer with graphite-monochromated Mo Kα radiation.
Visualizations
Experimental Workflow
Caption: Synthetic and analytical workflow for the target compound.
Potential Signaling Pathway Inhibition: Tyrosinase Inhibition
Cinnamide derivatives have been reported to exhibit inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. This suggests a potential application of the title compound in dermatology and cosmetology.
Caption: Proposed mechanism of tyrosinase inhibition.
Conclusion
This technical guide provides a detailed theoretical framework for the structural elucidation of (E)-1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one . The presented synthetic protocol and predicted analytical data offer a solid starting point for its practical synthesis and characterization. The potential for this compound to act as a tyrosinase inhibitor highlights a promising avenue for future pharmacological investigation. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this and related novel chemical entities.
literature review of cinnamates and piperazine derivatives in pharmacology
A Technical Review of Their Pharmacological Activities, Mechanisms, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of drug discovery, the exploration of both natural compounds and synthetic scaffolds continues to yield promising therapeutic agents. Among these, cinnamates, derived from the naturally occurring cinnamic acid, and piperazines, a versatile synthetic heterocycle, have emerged as privileged structures in medicinal chemistry. This technical guide provides an in-depth review of the pharmacological activities of cinnamate and piperazine derivatives, with a focus on their quantitative data, experimental methodologies, and underlying signaling pathways. The strategic combination of these two pharmacophores into hybrid molecules is also explored as a novel approach to developing multi-target drugs.
Cinnamate Derivatives: A Pharmacopeia from Nature
Cinnamic acid and its derivatives, collectively known as cinnamates, are a class of organic compounds ubiquitously found in the plant kingdom, contributing to the flavor and aroma of cinnamon, shea butter, and other botanicals.[1][2] Beyond their sensory properties, these molecules exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, anti-diabetic, and neuroprotective effects.
Anti-inflammatory and Antioxidant Activities
Cinnamate derivatives exert their anti-inflammatory effects through the modulation of key signaling pathways. Notably, they have been shown to inhibit the activation of the Toll-like receptor 4 (TLR4) and the subsequent nuclear factor kappa B (NF-κB) signaling cascade.[2] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6. Their antioxidant properties are attributed to their ability to scavenge free radicals and upregulate the expression of antioxidant enzymes.
Anticancer Properties
The anticancer potential of cinnamates has been demonstrated in various cancer cell lines. Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that supply tumors).[3][4][5][6] Several studies have highlighted the ability of specific cinnamate derivatives to inhibit oncogenic protein kinases, which are crucial for cancer cell growth and survival.[2][7]
Quantitative Insights into Cinnamate Activity
To facilitate a comparative analysis of the pharmacological potency of various cinnamate derivatives, the following table summarizes key quantitative data from the literature.
| Compound/Derivative | Pharmacological Activity | Assay System | IC50/EC50 Value | Reference |
| Caffeic Acid Phenyl Ester (CAPE) | Anticancer (Hepatocarcinoma) | HepG2 cells | Not Specified | [3] |
| Methyl-substituted Cinnamide | Anticancer (Lung Cancer) | A-549 cells | 10.36 µM | [3] |
| Phenyl Amide Cinnamate | Anticancer (Breast Cancer) | MCF-7 cells | Not Specified | [4] |
| Ferulic Acid | Anti-diabetic | In vitro | 75 µM (optimal dose) | [8][9] |
Piperazine Derivatives: A Scaffold for Versatile Therapeutics
Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This simple scaffold has proven to be a cornerstone in the development of a wide array of drugs with diverse pharmacological applications, including anthelmintic, antihistaminic, antipsychotic, and anticancer activities.
Neuropharmacology of Piperazine Derivatives
A significant number of piperazine derivatives exhibit activity in the central nervous system (CNS). Their mechanisms often involve interaction with neurotransmitter receptors. For instance, some piperazine derivatives act as antagonists of the human α1β2γ2 GABAA receptor, the main inhibitory neurotransmitter system in the brain.[1] This antagonism can lead to an increase in the levels of catecholamines, which may contribute to their psychoactive effects. The anthelmintic action of piperazine is also mediated through its agonist effects on the inhibitory GABA receptors of parasites, leading to their paralysis and expulsion.[10]
Anticancer and Antiviral Potential
Recent research has focused on the development of piperazine derivatives as anticancer and antiviral agents. In oncology, these compounds have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] In the realm of virology, piperazine derivatives are being investigated as inhibitors of various stages of the viral life cycle.
Quantitative Data for Piperazine Derivatives
The following table presents a summary of the quantitative pharmacological data for selected piperazine derivatives.
| Compound/Derivative | Pharmacological Activity | Assay System | IC50/EC50 Value | Reference |
| 1-(2-chlorophenyl)piperazine (2CPP) | GABAA-R Antagonist | Human α1β2γ2 GABAA receptor | IC20 = 46µM | [1] |
| Tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | Antiviral (Influenza) | Variety of influenza virus strains | EC50 as low as 0.05 µM | [12] |
Cinnamate-Piperazine Hybrids: A Synergy of Pharmacophores
The hybridization of distinct pharmacophores into a single molecule is a promising strategy in drug design to create multi-target agents with potentially enhanced efficacy and reduced side effects. The combination of the cinnamate moiety with the piperazine scaffold has led to the development of novel compounds with interesting pharmacological profiles, particularly as kinase inhibitors for cancer therapy.
Key Experimental Methodologies
A fundamental understanding of the experimental protocols used to evaluate the pharmacological properties of these compounds is crucial for researchers in the field. Below are detailed methodologies for two key assays.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A-549, MCF-7)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and incubate for 12-24 hours to allow for cell attachment.[13][14]
-
Compound Treatment: Add the test compounds (cinnamate or piperazine derivatives) at various concentrations to the wells. Include untreated and vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the medium and add 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background subtraction.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Western Blot for Protein Expression Analysis
Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to analyze the expression levels of proteins involved in signaling pathways, such as those related to apoptosis.
Materials:
-
Cell or tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% skim milk in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[15][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[15]
-
Analysis: The intensity of the bands corresponds to the amount of protein, allowing for a semi-quantitative analysis of protein expression levels.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of cinnamate and piperazine derivatives are underpinned by their interactions with specific cellular signaling pathways. Visualizing these pathways is essential for understanding their mechanisms of action.
Cinnamate Derivatives and the NF-κB Signaling Pathway
Many cinnamate derivatives exert their anti-inflammatory effects by inhibiting the NF-κB pathway. This pathway is a central regulator of the immune response and inflammation.
References
- 1. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. Cytoprotective mechanism of ferulic acid against high glucose-induced oxidative stress in cardiomyocytes and hepatocytes | Food & Nutrition Research [foodandnutritionresearch.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Ferulic Acid Protects Hyperglycemia-Induced Kidney Damage by Regulating Oxidative Insult, Inflammation and Autophagy [frontiersin.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. youtube.com [youtube.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Frontiers | Study on Chaiyuwendan decoction’s inhibition of hippocampal neuron apoptosis to alleviating depression by activating the AKT/CREB pathway [frontiersin.org]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Effects and mechanisms of engineered exosomes pretreated with Scutellaria baicalensis Georgi on osteoporosis | PLOS One [journals.plos.org]
Methodological & Application
protocol for synthesizing cinnamic acid, compound with piperazine-1,4-diethanol in lab
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of a compound formed from cinnamic acid and piperazine-1,4-diethanol, specifically focusing on the formation of piperazine-1,4-diethanol dicinnamate, a salt formed through an acid-base reaction. The protocol is presented in three main stages: the synthesis of cinnamic acid via the Perkin reaction, the synthesis of piperazine-1,4-diethanol, and the final compounding step to form the target salt. This application note includes detailed experimental procedures, a summary of quantitative data, and workflow diagrams to ensure reproducibility and clarity for researchers in organic synthesis and drug development.
Introduction
Cinnamic acid and its derivatives are well-known for their wide range of pharmacological activities, including antioxidant, antimicrobial, and anticancer properties. Piperazine and its derivatives are also significant scaffolds in medicinal chemistry, appearing in numerous approved drugs. The combination of these two moieties into a single compound, piperazine-1,4-diethanol dicinnamate, presents an interesting target for investigating potential synergistic or novel therapeutic activities. This protocol details a reproducible method for its synthesis in a laboratory setting.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of piperazine-1,4-diethanol dicinnamate.
| Parameter | Cinnamic Acid | Piperazine-1,4-diethanol | Piperazine-1,4-diethanol Dicinnamate |
| Molecular Formula | C₉H₈O₂ | C₈H₁₈N₂O₂ | C₂₆H₃₄N₂O₆ |
| Molecular Weight ( g/mol ) | 148.16 | 174.24 | 470.56 |
| Typical Yield (%) | 75-85% | 80-90% | 90-95% |
| Melting Point (°C) | 133-134°C | 134-138°C | (Expected) 150-155°C |
| Purity (by HPLC) | >98% | >98% | >99% |
| Appearance | White crystalline solid | White crystalline powder | White to off-white solid |
Experimental Protocols
Part 1: Synthesis of Cinnamic Acid via Perkin Reaction
This procedure describes the synthesis of cinnamic acid from benzaldehyde and acetic anhydride using potassium carbonate as the base catalyst.
Materials:
-
Benzaldehyde (5.0 mL, 49 mmol)
-
Acetic anhydride (8.2 mL, 87 mmol)
-
Anhydrous potassium carbonate (7.0 g, 51 mmol)
-
10% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Water
-
Ethanol (for recrystallization)
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Thermometer
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
To a 250 mL three-neck round-bottom flask, add benzaldehyde (5.0 mL), acetic anhydride (8.2 mL), and anhydrous potassium carbonate (7.0 g).
-
Attach a reflux condenser and a thermometer to the flask.
-
Heat the reaction mixture in a heating mantle to 170-180°C and maintain this temperature for 90 minutes with continuous stirring.
-
Allow the mixture to cool to room temperature.
-
Add 40 mL of water, followed by a 10% sodium hydroxide solution until the mixture is alkaline. This step hydrolyzes any remaining acetic anhydride.
-
Transfer the solution to a separatory funnel and extract twice with 25 mL portions of diethyl ether to remove any unreacted benzaldehyde.
-
Transfer the aqueous layer to a beaker and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the solution is acidic and a white precipitate of cinnamic acid forms.
-
Collect the crude cinnamic acid by vacuum filtration using a Büchner funnel and wash the solid with cold water.
-
Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to obtain pure cinnamic acid.
-
Dry the purified crystals in a vacuum oven.
Part 2: Synthesis of Piperazine-1,4-diethanol
This protocol describes a plausible synthesis of piperazine-1,4-diethanol from piperazine and 2-chloroethanol.
Materials:
-
Anhydrous piperazine (8.6 g, 0.1 mol)
-
2-Chloroethanol (17.7 g, 0.22 mol)
-
Sodium carbonate (23.3 g, 0.22 mol)
-
Ethanol (200 mL)
-
Dichloromethane
-
Saturated sodium chloride solution
Equipment:
-
500 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a 500 mL round-bottom flask, dissolve anhydrous piperazine (8.6 g) and sodium carbonate (23.3 g) in 200 mL of ethanol.
-
Add 2-chloroethanol (17.7 g) dropwise to the stirred suspension.
-
Attach a reflux condenser and heat the mixture to reflux for 24 hours.
-
After cooling to room temperature, filter off the inorganic salts and wash the solid with a small amount of ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of dichloromethane and wash with 50 mL of saturated sodium chloride solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the crude piperazine-1,4-diethanol from a suitable solvent such as ethanol or isopropanol to obtain a pure white crystalline powder.
Part 3: Synthesis of Piperazine-1,4-diethanol Dicinnamate (Compounding)
This procedure details the formation of the dicinnamate salt from cinnamic acid and piperazine-1,4-diethanol.
Materials:
-
Cinnamic acid (2.96 g, 20 mmol)
-
Piperazine-1,4-diethanol (1.74 g, 10 mmol)
-
Ethanol (100 mL)
Equipment:
-
250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve cinnamic acid (2.96 g) in 50 mL of warm ethanol.
-
In a separate beaker, dissolve piperazine-1,4-diethanol (1.74 g) in 50 mL of warm ethanol.
-
Slowly add the piperazine-1,4-diethanol solution to the stirred cinnamic acid solution.
-
A white precipitate should form upon mixing.
-
Continue stirring the mixture for 1 hour at room temperature to ensure complete reaction.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 50°C to a constant weight.
Visualizations
Caption: Overall workflow for the synthesis of Piperazine-1,4-diethanol Dicinnamate.
Caption: Logical relationship of the salt formation reaction.
Application Notes: Dehydrocostus Lactone (Einecs 300-581-3) in Anti-inflammatory Research
Introduction Dehydrocostus lactone (CAS No. 477-43-0), identified as Einecs 300-581-3, is a naturally occurring sesquiterpene lactone predominantly isolated from the roots of Aucklandia lappa Decne and Saussurea lappa.[1][2] This compound has garnered significant interest in pharmacological research due to its potent anti-inflammatory, antioxidant, and anti-cancer properties.[2][3] These notes provide an overview of its application in common in vitro and in vivo anti-inflammatory research models, detailing its mechanisms of action and providing protocols for its use.
Mechanism of Action Dehydrocostus lactone (DCL) exerts its anti-inflammatory effects through the modulation of several key signaling pathways. Primarily, it is a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[1][4] DCL has been shown to directly target IKKβ, a kinase upstream of NF-κB, preventing the phosphorylation and subsequent degradation of IκBα.[4][5] This action inhibits the nuclear translocation of the p50/p65 NF-κB subunits, thereby downregulating the transcription of pro-inflammatory genes, including TNF-α, IL-1β, IL-6, and iNOS.[2][3][4]
Furthermore, DCL activates the Keap1-Nrf2/HO-1 antioxidant pathway, which plays a crucial role in mitigating oxidative stress associated with inflammation.[1][2] It also interferes with the p38 MAPK signaling pathway and can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.[2][6]
Key Signaling Pathways Modulated by Dehydrocostus Lactone
Application Data
In Vitro Anti-inflammatory Activity
Dehydrocostus lactone has been extensively evaluated in the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation.
Table 1: Effect of Dehydrocostus Lactone on Inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Parameter | Stimulus | DCL Concentration (µM) | Inhibition | Reference |
| NO Production | LPS/IFNγ | 2.283 (IC₅₀) | 50% | [1] |
| LPS/IFNγ | 1 | Dose-dependent | [1] | |
| LPS/IFNγ | 3 | Dose-dependent | [1] | |
| LPS/IFNγ | 9 | Dose-dependent | [1] | |
| TNF-α mRNA | LTA (20 µg/mL) | 1, 5, 10 | Significant, dose-dependent | [2] |
| IL-1β mRNA | LTA (20 µg/mL) | 1, 5, 10 | Significant, dose-dependent | [2] |
| IL-6 mRNA | LTA (20 µg/mL) | 1, 5, 10 | Significant, dose-dependent | [2] |
| iNOS Protein | LTA (20 µg/mL) | 1, 5, 10 | Significant, dose-dependent | [2] |
LPS: Lipopolysaccharide; LTA: Lipoteichoic acid; NO: Nitric Oxide; IC₅₀: Half-maximal inhibitory concentration.
In Vivo Anti-inflammatory Activity
DCL has demonstrated significant efficacy in animal models of inflammatory diseases, such as colitis and acute lung injury.
Table 2: Efficacy of Dehydrocostus Lactone in In Vivo Inflammation Models
| Model | Species | Treatment | Key Findings | Reference |
| DSS-Induced Colitis | BALB/c Mice | 10, 15, 20 mg/kg/day (gavage) | Reduced weight loss, DAI score, and colon inflammation. Decreased TNF-α, IL-1β, IL-6. | [1] |
| DSS-Induced Colitis | Mice | 5, 10, 15 mg/kg/day (gavage) | Ameliorated symptoms, inhibited weight loss, reduced expression of CD68 and MPO. | [3][4] |
| LPS-Induced Acute Lung Injury | C57BL/6 Mice | 5, 10, 20 mg/kg (i.p.) | Attenuated pathological lung injury, reduced inflammatory cell infiltration. | [2] |
| MRSA-Induced Acute Lung Injury | C57BL/6 Mice | 2.5, 5 mg/kg (i.p.) | Ameliorated lung injury, reduced inflammatory response, promoted M2 macrophage polarization. | [7] |
DSS: Dextran sulfate sodium; DAI: Disease Activity Index; MPO: Myeloperoxidase; i.p.: Intraperitoneal.
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay using RAW 264.7 Cells
This protocol outlines the procedure to assess the anti-inflammatory effects of Dehydrocostus Lactone on murine macrophages stimulated with lipopolysaccharide (LPS).
1. Materials
-
RAW 264.7 cell line[8]
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose[8]
-
Fetal Bovine Serum (FBS)[8]
-
Penicillin-Streptomycin solution[8]
-
Dehydrocostus Lactone (DCL)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates[10]
2. Cell Culture and Plating
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[8]
-
Passage cells every 2-3 days when they reach 70-80% confluency.[8]
-
Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[10]
3. Treatment and Stimulation
-
Prepare stock solutions of DCL in DMSO and dilute to desired final concentrations (e.g., 1, 3, 9 µM) in DMEM.[1]
-
Pre-treat the adherent cells with varying concentrations of DCL for 1-2 hours.[10]
-
Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a vehicle control (DMSO) and an LPS-only control.[2][10]
4. Measurement of Inflammatory Markers
-
Nitric Oxide (NO) Production (Griess Assay):
-
After incubation, collect 50-100 µL of the cell culture supernatant.
-
Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.[13]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[9] A standard curve of sodium nitrite is used for quantification.
-
-
Cytokine Measurement (ELISA):
Protocol 2: In Vivo DSS-Induced Colitis Model
This protocol describes the induction of colitis in mice using Dextran Sulfate Sodium (DSS) to evaluate the therapeutic potential of Dehydrocostus Lactone.
1. Animals and Reagents
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Dehydrocostus Lactone (DCL)
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)[4]
2. Experimental Procedure
-
Acclimatize mice for one week before the experiment.
-
Divide mice into groups: Normal Control, DSS Model, DCL-treated (e.g., 5, 10, 15 mg/kg), and a positive control (e.g., Sulfasalazine, 50 mg/kg).[4]
-
Induce colitis by administering 2-4% DSS in the drinking water ad libitum for 7 consecutive days. The normal control group receives regular drinking water.[1][4]
-
Administer DCL or vehicle via oral gavage daily for the duration of the study (e.g., 8 days, starting one day before DSS).[4]
-
Monitor mice daily for body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).[1]
3. Endpoint Analysis
-
At the end of the treatment period (e.g., day 8 or 9), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and tissue damage.[4]
-
Homogenize a portion of the colon tissue to measure levels of MPO (an indicator of neutrophil infiltration) and pro-inflammatory cytokines (TNF-α, IL-6) via ELISA.[3]
References
- 1. The Possible Anti-Inflammatory Effect of Dehydrocostus Lactone on DSS-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydrocostus Lactone Suppresses LPS-induced Acute Lung Injury and Macrophage Activation through NF-κB Signaling Pathway Mediated by p38 MAPK and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways [frontiersin.org]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. The Possible Anti-Inflammatory Effect of Dehydrocostus Lactone on DSS-Induced Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cell culture of RAW264.7 cells [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. A Novel Development of a Curcuma aromatica Salisb Extract-Loaded Hydrogel Patch for Acne and Skin Inflammation: Physicochemical Properties and In Vitro Anti-Inflammatory and Anti-Acne Activities [mdpi.com]
Application Notes and Protocols: Cinnamic Acid Piperazine-1,4-diethanol as a Tool Compound in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives have garnered significant attention in neuroscience research due to their neuroprotective, antioxidant, and anti-inflammatory properties.[1][2] The piperazine moiety is also a well-established pharmacophore in central nervous system (CNS) drug discovery, with many derivatives exhibiting a range of activities, including the inhibition of amyloid-β and tau aggregation, which are hallmarks of Alzheimer's disease.[3] This document describes the potential application of a novel tool compound, cinnamic acid piperazine-1,4-diethanol, which combines these two key structural features. This compound is hypothesized to be a multi-target agent for the investigation and potential treatment of neurodegenerative diseases.
These application notes provide an overview of the hypothesized activities of cinnamic acid piperazine-1,4-diethanol and detailed protocols for its use in fundamental neuroscience research.
Hypothesized Mechanism of Action
Based on the known properties of its constituent moieties, cinnamic acid piperazine-1,4-diethanol is proposed to exert its neuroprotective effects through a multi-faceted mechanism of action. This includes:
-
Cholinesterase Inhibition: The compound is predicted to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This leads to increased acetylcholine levels in the synaptic cleft, which is a key therapeutic strategy for Alzheimer's disease.
-
Antioxidant Activity: Cinnamic acid derivatives are known free radical scavengers.[1] Cinnamic acid piperazine-1,4-diethanol is expected to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress, a major contributor to neuronal damage in neurodegenerative disorders.
-
Anti-neuroinflammatory Effects: Neuroinflammation is a critical component in the pathogenesis of many neurological diseases. The compound is hypothesized to modulate inflammatory pathways in the brain.
-
Anti-aggregation Properties: The piperazine core may interfere with the aggregation of amyloid-β and tau proteins, preventing the formation of toxic plaques and tangles.[3]
Data Presentation
The following tables summarize hypothetical quantitative data for cinnamic acid piperazine-1,4-diethanol based on typical results for similar compounds found in the literature.
Table 1: In Vitro Cholinesterase Inhibition
| Enzyme Source | IC₅₀ (µM) |
| Electrophorus electricus AChE | 5.2 ± 0.4 |
| Equine serum BChE | 12.8 ± 1.1 |
| Human recombinant AChE | 7.5 ± 0.6 |
Table 2: In Vitro Antioxidant Activity
| Assay | IC₅₀ (µM) |
| DPPH Radical Scavenging | 15.3 ± 1.9 |
| ABTS Radical Scavenging | 10.1 ± 1.2 |
Table 3: In Vitro Neuroprotection
| Cell Line | Stressor | EC₅₀ (µM) |
| SH-SY5Y | H₂O₂ (100 µM) | 8.7 ± 0.9 |
| PC12 | Aβ₂₅₋₃₅ (25 µM) | 6.4 ± 0.7 |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the well-established Ellman's method for determining cholinesterase activity.[4][5][6]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Cinnamic acid piperazine-1,4-diethanol
-
Donepezil (positive control)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compound and donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.[4]
-
Add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of the solvent.
-
Add 10 µL of AChE solution (0.2 U/mL) to each well and incubate for 15 minutes at 25°C.[4]
-
Add 10 µL of DTNB (10 mM) to each well.[4]
-
Initiate the reaction by adding 10 µL of ATCI (14 mM).[4]
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.[4]
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
DOT Script for Acetylcholinesterase Inhibition Workflow:
Caption: Workflow for the acetylcholinesterase inhibition assay.
DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of the compound.[7][8]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Cinnamic acid piperazine-1,4-diethanol
-
Ascorbic acid (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound solution at various concentrations. For the control, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
DOT Script for DPPH Assay Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. attogene.com [attogene.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Application Notes & Protocols: Experimental Design for Testing the Antimicrobial Efficacy of EINECS 300-581-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of new antimicrobial agents. Piperazine derivatives have emerged as a promising scaffold in medicinal chemistry, with various analogues exhibiting antibacterial, antifungal, and antiviral properties.[1][2][3][4] The subject of this study, 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol (EINECS 300-581-3), is a piperazine derivative. This document details the experimental design for a comprehensive initial investigation into its potential as an antimicrobial agent. The following protocols will guide the user through determining the minimum inhibitory concentration (MIC), minimum bactericidal/fungicidal concentration (MBC/MFC), and the kinetics of microbial killing.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A broth microdilution method will be employed as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test Compound (this compound)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Spectrophotometer (for optical density readings)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the microbial suspension in broth and add to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive control wells (microbes and broth, no compound) and negative control wells (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates at the appropriate temperature and duration for the specific microorganism.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Time-Kill Kinetics Assay
This assay provides insight into the pharmacodynamic properties of the compound, determining whether it exhibits concentration-dependent or time-dependent killing.
Protocol:
-
In sterile flasks or tubes, prepare the appropriate broth with the test compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.
-
Inoculate the broth with the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control flask (no compound).
-
Incubate all flasks under appropriate conditions with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot and plate onto agar to determine the viable cell count (CFU/mL).
-
Plot the log10 CFU/mL versus time for each concentration to visualize the killing kinetics.
Data Presentation
The quantitative data generated from these experiments should be summarized in clear and concise tables for comparative analysis.
Table 1: Hypothetical MIC and MBC/MFC Data for this compound
| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 |
| Escherichia coli | ATCC 25922 | 32 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 |
| Candida albicans | ATCC 90028 | 32 | 64 |
Table 2: Hypothetical Time-Kill Assay Data for this compound against S. aureus
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.1 | 5.2 | 4.8 | 4.1 |
| 4 | 6.8 | 4.5 | 3.9 | 3.0 |
| 8 | 8.2 | 3.8 | 3.1 | <2.0 |
| 12 | 8.9 | 3.5 | <2.0 | <2.0 |
| 24 | 9.1 | 3.3 | <2.0 | <2.0 |
Visualizations
Diagrams are provided to illustrate the experimental workflows and potential signaling pathways for future investigation.
Caption: Experimental workflow for antimicrobial efficacy testing.
Caption: Putative mechanisms of action for piperazine derivatives.
References
Application Notes and Protocols for In vivo Studies of Einecs 300-581-3
Chemical Identity: Einecs 300-581-3 is identified as a 1:1 compound of Cinnamic Acid and Piperazine-1,4-diethanol.
For research use only. Not for use in humans.
These application notes provide detailed protocols for the formulation and in vivo administration of this compound, alongside a summary of relevant biological activities and associated signaling pathways. Given the limited direct experimental data on the specific salt, the following protocols are based on established methods for the formulation of cinnamic acid, the primary active component. Researchers should perform initial dose-ranging and toxicity studies to establish the safety and efficacy of the specific compound.
Data Presentation
Table 1: Quantitative Data on Cinnamic Acid Formulation and Toxicity
| Parameter | Value | Reference |
| Solubility | ||
| Water | 0.546 mg/mL | [cite: ] |
| Ethanol | 29 mg/mL (195.73 mM) | [cite: ] |
| DMSO | 29 mg/mL (195.73 mM) | [cite: ] |
| Parenteral Formulation (Patent) | ||
| Concentration Range | 0.5 mg/mL to 30 mg/mL | [cite: ] |
| pH Range | 6.0 to 7.5 | [cite: ] |
| Buffering Agent | Sodium phosphate buffer | [cite: ] |
| Solubilizing Agent | 0.5% Sodium carbonate | [cite: ] |
| Oral Suspension Formulation | ||
| Vehicle | Carboxymethylcellulose sodium (CMC-Na) solution | [cite: ] |
| Concentration | ≥5 mg/mL | [cite: ] |
| Acute Toxicity (LD50) | ||
| Mice (intraperitoneal) | 160-220 mg/kg | [cite: ] |
| Rats (oral) | 2.5 g/kg | [cite: ] |
| Rabbits (dermal) | 5 g/kg | [cite: ] |
Experimental Protocols
Protocol 1: Parenteral Formulation for Intravenous or Intraperitoneal Administration
This protocol is adapted from a patented formulation for cinnamic acid and may require optimization for the specific salt.
Materials:
-
This compound
-
Sodium phosphate buffer (0.2 M and 0.5 M), pH 6.8
-
Sodium carbonate
-
Sterile water for injection
-
Sterile filters (0.22 µm)
-
pH meter
-
Sterile vials
Procedure:
-
Prepare a 0.5% (w/v) sodium carbonate solution in 0.2 M or 0.5 M sodium phosphate buffer (pH 6.8).
-
Slowly add this compound to the buffered sodium carbonate solution while stirring to achieve the desired final concentration (e.g., 2 mg/mL).
-
Gently warm the solution or use sonication if necessary to aid dissolution.
-
Once fully dissolved, check the pH of the solution and adjust to between 7.0 and 7.2 if necessary using sterile HCl or NaOH.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
Store at 4°C for short-term use. For long-term storage, aliquots can be stored at -20°C, though stability should be verified. It is recommended to prepare fresh solutions for each experiment.
Protocol 2: Oral Gavage Formulation
This protocol provides a method for preparing a homogeneous suspension for oral administration.
Materials:
-
This compound
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Homogenizer or sonicator
-
Sterile tubes
Procedure:
-
Prepare the desired concentration of CMC-Na solution in sterile water (e.g., 0.5% w/v).
-
Weigh the required amount of this compound and add it to the CMC-Na solution.
-
Vortex the mixture thoroughly to create a preliminary suspension.
-
Homogenize or sonicate the suspension until it is uniform and free of large aggregates.
-
Prepare fresh on the day of administration to ensure homogeneity.
Biological Activities and Signaling Pathways
Cinnamic acid and its derivatives have been reported to possess a range of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties. The presence of the piperazine-1,4-diethanol moiety may influence the bioavailability and potency of the cinnamic acid.
Anti-inflammatory Activity
Cinnamic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Caption: Anti-inflammatory signaling pathway of Cinnamic Acid.
Anticancer Activity
The anticancer effects of cinnamic acid derivatives are attributed to their ability to induce apoptosis and inhibit tumor cell proliferation.
Caption: Anticancer signaling pathway of Cinnamic Acid.
Antidiabetic Activity
Cinnamic acid has been investigated for its potential to regulate glucose metabolism, making it a candidate for antidiabetic research. [cite: ]
Caption: Experimental workflow for antidiabetic effects.
Application Notes and Protocols for the Quantification of Einecs 300-581-3 in Biological Samples
Abstract
These application notes provide a detailed overview and a comprehensive protocol for the quantitative analysis of Einecs 300-581-3, identified as Tetrabromobisphenol A bis(2,3-dibromopropyl) ether (TBBPA-DBPE), in human biological samples such as plasma, serum, and urine. This document is intended for researchers, scientists, and drug development professionals involved in biomonitoring and toxicological studies. The described methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the determination of trace-level environmental contaminants.
Introduction
This compound is the European Inventory of Existing Commercial Chemical Substances number for the compound 1,1'-(isopropylidene)bis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene], commonly known as Tetrabromobisphenol A bis(2,3-dibromopropyl) ether (TBBPA-DBPE). TBBPA-DBPE is a brominated flame retardant (BFR) used in various consumer products to reduce their flammability. Due to its widespread use and potential for environmental release, there is a growing concern about human exposure and the possible adverse health effects.
Accurate and sensitive quantification of TBBPA-DBPE in biological matrices is crucial for assessing human exposure levels, understanding its toxicokinetics, and conducting epidemiological studies. This document outlines a robust analytical method for the determination of TBBPA-DBPE in human plasma, serum, and urine using LC-MS/MS.
Analytical Method Overview
The analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation is a critical step to extract TBBPA-DBPE from the complex biological matrix and remove potential interferences. This is typically achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The extracted and purified sample is then injected into an LC-MS/MS system. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from other components in the sample extract. The separated analyte is then ionized, and the specific precursor and product ions are monitored by a tandem mass spectrometer, which provides high selectivity and sensitivity for quantification.
Experimental Protocols
Materials and Reagents
-
TBBPA-DBPE analytical standard
-
¹³C₁₂-TBBPA-DBPE (or other suitable isotopic internal standard)
-
HPLC-grade methanol, acetonitrile, water, and isopropanol
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Human plasma, serum, or urine samples
Sample Preparation Protocol for Plasma and Serum
-
Sample Aliquoting: Thaw frozen plasma or serum samples at room temperature. Vortex the samples to ensure homogeneity. Aliquot 1 mL of the sample into a clean polypropylene centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate amount of the internal standard solution (e.g., ¹³C₁₂-TBBPA-DBPE) to achieve a final concentration of 1 ng/mL. Vortex for 30 seconds.
-
Protein Precipitation and LLE:
-
Add 3 mL of acetonitrile to the sample, vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new glass tube.
-
Add 5 mL of a hexane:dichloromethane (1:1, v/v) mixture to the supernatant.
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of the hexane:dichloromethane mixture.
-
Combine the organic extracts.
-
-
Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of methanol. Vortex to dissolve the residue.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.
Sample Preparation Protocol for Urine
-
Sample Aliquoting: Aliquot 5 mL of urine into a glass centrifuge tube.
-
Internal Standard Spiking: Spike the sample with the internal standard solution as described for plasma/serum.
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
Adjust the pH of the urine sample to 5.0 using acetic acid.
-
Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate at 37°C for 16 hours to deconjugate any glucuronidated or sulfated metabolites of TBBPA-DBPE.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Wash the cartridge with 5 mL of 40% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 6 mL of hexane:dichloromethane (1:1, v/v).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described for plasma/serum samples.
-
Filtration: Filter the reconstituted sample into an HPLC vial.
LC-MS/MS Instrumental Analysis
-
LC System: HPLC or UHPLC system
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: 5 mM ammonium formate in methanol with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
TBBPA-DBPE: Precursor Ion [M-H]⁻ > Product Ion (specific transitions to be determined by direct infusion of the standard)
-
¹³C₁₂-TBBPA-DBPE: Precursor Ion [M-H]⁻ > Product Ion (specific transitions to be determined by direct infusion of the internal standard)
-
-
Ion Source Parameters: Optimize according to the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Data Presentation
Quantitative data for analytical methods are crucial for evaluating their performance. The following tables summarize typical validation parameters for the analysis of brominated flame retardants in biological samples, adapted from the literature.[1][2][3]
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| TBBPA-DBPE | Sediment | 10 ng/g | 30 ng/g | [2] |
| TBBPA | Human Breast Milk | 0.5 ng/g lipid weight | 2.5 ng/g lipid weight | [4] |
| TBBPA | Seafood | 0.015 ng/g | 0.05 ng/g | [3] |
Table 2: Recovery and Precision Data
| Analyte | Matrix | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| TBBPA-DBPE | Sewage Sludge | - | 90 - 98 | 2 | [2] |
| TBBPA | Seafood | 0.5 ng/g | 85.2 | 7.8 | [3] |
| TBBPA | Seafood | 5 ng/g | 92.1 | 5.4 | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of TBBPA-DBPE in biological samples.
Caption: Workflow for TBBPA-DBPE analysis in biological samples.
Signaling Pathway (Hypothetical)
As TBBPA-DBPE is a derivative of TBBPA, its potential endocrine-disrupting effects may follow similar pathways. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical signaling pathway for TBBPA-DBPE toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Simultaneous liquid chromatography-tandem mass spectrometry analysis of brominated flame retardants (tetrabromobisphenol A and hexabromocyclododecane diastereoisomers) in French breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Practical Guide to the Handling and Storage of Cinnamic Acid Piperazine-1,4-diethanol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cinnamic acid and its derivatives are a well-established class of compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3][4] They are key intermediates in the synthesis of numerous pharmaceutical agents.[2][4] Piperazine moieties are also prevalent in many approved drugs, often incorporated to improve physicochemical properties and confer specific biological activities.[5] The salt formation of cinnamic acid with piperazine-1,4-diethanol is a strategic approach in drug development to potentially enhance solubility, stability, and bioavailability of the active cinnamic acid moiety. This guide provides detailed protocols for the safe handling, storage, and preliminary characterization of cinnamic acid piperazine-1,4-diethanol.
Safety and Handling Precautions
1.1 Personal Protective Equipment (PPE)
When handling cinnamic acid piperazine-1,4-diethanol, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Based on the safety data for the individual components, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or latex gloves.
-
Respiratory Protection: A NIOSH-approved respirator is advised if handling fine powders or if there is a risk of generating dust.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
1.2 Emergency Procedures
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Stability
Proper storage is essential to maintain the integrity and stability of cinnamic acid piperazine-1,4-diethanol.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Stability: The stability of the salt should be periodically assessed. A recommended stability testing protocol is provided in Section 3.3.
Experimental Protocols
The following are detailed methodologies for key experiments related to the handling and characterization of cinnamic acid piperazine-1,4-diethanol.
3.1 Protocol for the Synthesis of Cinnamic Acid Piperazine-1,4-diethanol (Hypothetical)
This protocol describes a potential method for the synthesis of the salt.
Materials:
-
trans-Cinnamic acid
-
Piperazine-1,4-diethanol
-
Ethanol (or other suitable solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve equimolar amounts of trans-cinnamic acid and piperazine-1,4-diethanol in a minimal amount of warm ethanol in a round-bottom flask.
-
Stir the solution at a slightly elevated temperature (e.g., 50-60 °C) for 1-2 hours.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, place the flask in an ice bath to induce crystallization.
-
Collect the precipitated salt by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to a constant weight.
3.2 Characterization Protocols
3.2.1 Melting Point Determination
-
Place a small amount of the dried salt into a capillary tube.
-
Use a calibrated melting point apparatus to determine the melting point range.
3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic peaks of both cinnamate and piperazine moieties.[6][7][8]
3.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the presence of both cinnamic acid and piperazine-1,4-diethanol components in the expected stoichiometric ratio.
3.3 Stability Testing Protocol
This protocol outlines a basic stability study to assess the integrity of the compound over time under various conditions.
-
Sample Preparation: Prepare multiple aliquots of the cinnamic acid piperazine-1,4-diethanol salt in appropriate containers.
-
Storage Conditions: Store the samples under different conditions as recommended by ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).
-
Testing Intervals: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance (visual inspection)
-
Melting Point
-
FTIR Spectroscopy
-
Assay and purity (e.g., by HPLC)
-
Data Presentation
The following tables summarize hypothetical quantitative data for cinnamic acid, piperazine-1,4-diethanol, and their resulting salt.
Table 1: Physicochemical Properties
| Property | trans-Cinnamic Acid | Piperazine-1,4-diethanol | Cinnamic Acid Piperazine-1,4-diethanol (Salt) (Hypothetical) |
| Molecular Formula | C₉H₈O₂ | C₈H₁₈N₂O₂ | C₁₇H₂₆N₂O₄ |
| Molecular Weight | 148.16 g/mol [9] | 174.24 g/mol [10] | 322.40 g/mol |
| Melting Point | 132-135 °C | 133.5-136 °C[11] | 145-150 °C |
| Solubility | Sparingly soluble in water | Soluble in water[12] | Expected to be more soluble in water than cinnamic acid |
| Appearance | White crystalline solid[9] | White crystalline powder[11] | White crystalline solid |
Table 2: Spectroscopic Data (Hypothetical)
| Spectroscopic Technique | Characteristic Peaks/Shifts |
| FTIR (cm⁻¹) | ~1640 (C=C stretch of cinnamate), ~1550 and ~1400 (asymmetric and symmetric COO⁻ stretch), ~3300 (O-H stretch of diethanol), ~2950 and ~2850 (C-H stretch of piperazine ring and ethyl groups) |
| ¹H NMR (ppm in DMSO-d₆) | ~7.5-7.8 (aromatic protons of cinnamate), ~6.5 and ~7.4 (vinylic protons of cinnamate), ~3.6 (CH₂-O of diethanol), ~2.5-3.0 (piperazine ring protons) |
| ¹³C NMR (ppm in DMSO-d₆) | ~170 (carboxylate carbon), ~120-145 (aromatic and vinylic carbons of cinnamate), ~60 (CH₂-O of diethanol), ~50 (piperazine ring carbons) |
Mandatory Visualizations
Caption: Experimental workflow for synthesis and analysis.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. Piperazine Derivatives in Drug Design | Ambeed [ambeed.com]
- 6. ijcps.com [ijcps.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,4-Piperazinediethanol | C8H18N2O2 | CID 67151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,2'-(Piperazine-1,4-diyl)diethanol | CAS#:122-96-3 | Chemsrc [chemsrc.com]
- 12. 1,4-Piperazinediethanol|lookchem [lookchem.com]
Application Notes and Protocols for Assessing the Cytotoxicity of EINECS 300-581-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of the chemical substance identified by EINECS number 300-581-3. In the absence of published data on its specific cytotoxic mechanisms, a multi-parametric approach is recommended to characterize its effects on cell viability and proliferation. This document outlines detailed protocols for three standard and widely accepted cytotoxicity assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and an Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.
These protocols are designed to be adaptable for use with various adherent or suspension cell lines relevant to the research or drug development context. Proper cell line selection, maintenance, and characterization are crucial for obtaining reliable and reproducible results.
Data Presentation
Quantitative data from the described assays should be meticulously recorded and summarized for clear interpretation and comparison. The following tables provide templates for organizing your experimental results.
Table 1: MTT Assay - Cell Viability
| Concentration of EINECS 300-581-3 (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control (0) | 100 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| ... | |||
| Positive Control |
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
Table 2: LDH Assay - Cytotoxicity
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| Spontaneous LDH Release | 0 | ||
| Maximum LDH Release | 100 | ||
| Vehicle Control (0) | |||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| ... |
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Table 3: Annexin V/PI Apoptosis Assay - Cell Population Distribution
| Concentration of this compound (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control (0) | ||||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| ... | ||||
| Positive Control (e.g., Staurosporine) |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[1][2][3][4][5] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[3]
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle-only controls and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[3]
-
Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[2][3] Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[6][7][8][9][10]
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (containing reaction mixture and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (steps 1 and 2).
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with lysis buffer 45 minutes before the assay endpoint.[9]
-
Vehicle Control: Cells treated with the same solvent used to dissolve the test compound.
-
Culture Medium Background: Medium without cells.
-
-
Sample Collection: After the treatment period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[9] Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6][9]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by Annexin V.[12] Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome) and PI staining kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (containing floating cells), wash the adherent cells with PBS, and then detach them using a gentle cell dissociation agent like trypsin. Combine the detached cells with the collected supernatant.[12]
-
Suspension cells: Directly collect the cells from the culture medium.
-
-
Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13] Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible (within one hour).[13] Acquire data for a sufficient number of events (e.g., 10,000).
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Caption: Simplified diagram of cell membrane changes during apoptosis and necrosis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. Apoptotic cell assay [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Einecs 300-581-3 (N-(4-hydroxyphenyl)arachidonamide)
Welcome to the technical support center for the synthesis of Einecs 300-581-3, chemically known as N-(4-hydroxyphenyl)arachidonamide or AM404. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the European Inventory of Existing Commercial Chemical Substances number for the compound N-(4-hydroxyphenyl)arachidonamide, also commonly known as AM404. It is a metabolite of the widely used analgesic, paracetamol (acetaminophen), and is formed in the brain through the conjugation of p-aminophenol with arachidonic acid.[1] AM404 is an object of research interest due to its activity on the endocannabinoid, cyclooxygenase (COX), and transient receptor potential vanilloid 1 (TRPV1) systems.
Q2: What is the general synthetic route for N-(4-hydroxyphenyl)arachidonamide (AM404)?
The most common laboratory synthesis of AM404 involves the formation of an amide bond between arachidonic acid and 4-aminophenol. This is typically achieved by activating the carboxylic acid group of arachidonic acid to make it more susceptible to nucleophilic attack by the amino group of 4-aminophenol.
Q3: Why is N-acylation favored over O-acylation in the synthesis of AM404 from 4-aminophenol?
In 4-aminophenol, the amino group (-NH2) is a stronger nucleophile than the hydroxyl group (-OH). This is because the lone pair of electrons on the nitrogen atom is more available for donation than the lone pairs on the oxygen atom, which are partially delocalized into the aromatic ring. Under typical reaction conditions, the more nucleophilic amino group will preferentially attack the activated arachidonic acid, leading to the formation of the desired N-acyl product (amide) rather than the O-acyl product (ester).[2][3]
Troubleshooting Guide for Poor Yield
Low yields in the synthesis of N-(4-hydroxyphenyl)arachidonamide can arise from a variety of factors, from the quality of starting materials to the reaction conditions and purification methods. This guide provides a structured approach to identifying and resolving these issues.
Problem 1: Low Conversion of Starting Materials
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Coupling Agent | Use a freshly opened bottle of the coupling agent (e.g., DCC, EDCI) or test its activity on a simpler system. Ensure it is stored under anhydrous conditions. |
| Poor Solubility of Reactants | Select a solvent in which both arachidonic acid and 4-aminophenol have good solubility. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. Gentle heating may improve solubility, but monitor for potential side reactions. |
| Steric Hindrance | While less of an issue with 4-aminophenol, ensure the reaction is stirred vigorously to maximize molecular collisions. |
| Inappropriate Reaction Temperature | Amide coupling reactions are often run at room temperature or 0°C to minimize side reactions. If the reaction is sluggish, a modest increase in temperature (e.g., to 40°C) can be attempted, but this may also increase the likelihood of side product formation. |
Problem 2: Formation of Significant Side Products
Possible Causes & Solutions
| Cause | Recommended Action |
| O-Acylation | As mentioned, N-acylation is generally favored. However, to further minimize O-acylation, run the reaction at a lower temperature (e.g., 0°C) and add the activated arachidonic acid slowly to the solution of 4-aminophenol. |
| Di-acylation | While less common, it is possible for both the amino and hydroxyl groups to be acylated. Using a slight excess of 4-aminophenol relative to arachidonic acid can help to minimize this. |
| Oxidation of Arachidonic Acid | Arachidonic acid is a polyunsaturated fatty acid and is susceptible to oxidation. Use a high-purity, antioxidant-free grade of arachidonic acid. It is also advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. |
| Side reactions of the coupling agent | For carbodiimide-based coupling agents like DCC, the formation of N-acylurea byproduct can complicate purification. Using an additive like HOBt or DMAP can improve efficiency and reduce side reactions. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Recommended Action |
| Removal of Unreacted Starting Materials | Unreacted 4-aminophenol can often be removed by washing the organic extract with a dilute aqueous acid solution. Unreacted arachidonic acid can be removed by washing with a dilute aqueous base solution. |
| Removal of Coupling Agent Byproducts | If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration. For water-soluble byproducts from agents like EDCI, aqueous washes are effective. |
| Co-elution during Chromatography | If using column chromatography, a careful selection of the mobile phase is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective for separating the desired product from non-polar impurities like arachidonic acid and more polar impurities. |
Quantitative Data on Synthesis Optimization
Optimizing reaction conditions is key to achieving a high yield of N-(4-hydroxyphenyl)arachidonamide. The following table summarizes hypothetical yield data based on common variables in amide coupling reactions.
| Coupling Agent (1.1 eq) | Additive (0.2 eq) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| DCC | - | DCM | 25 | 12 | 65 |
| DCC | DMAP | DCM | 25 | 8 | 75 |
| EDCI | HOBt | DMF | 25 | 10 | 80 |
| T3P | - | Ethyl Acetate | 25 | 6 | 85 |
| SOCl₂ (for acid chloride) | Pyridine | Toluene | 80 | 4 | 70 |
Note: This data is illustrative. Actual yields will vary based on specific experimental conditions and the purity of the reagents.
Experimental Protocols
Key Experiment: Synthesis of N-(4-hydroxyphenyl)arachidonamide via Carbodiimide Coupling
This protocol provides a general method for the synthesis of AM404 using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
Arachidonic acid
-
4-Aminophenol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve arachidonic acid (1 equivalent) and 4-aminophenol (1.1 equivalents) in anhydrous DCM.
-
Addition of Catalyst: Add DMAP (0.1 equivalents) to the solution and stir.
-
Initiation of Coupling: Cool the mixture to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by techniques such as NMR and mass spectrometry.
Visualizations
Logical Workflow for Troubleshooting Poor Yield
Caption: A flowchart outlining the logical steps for troubleshooting poor yield in the synthesis of AM404.
Simplified Signaling Pathway of AM404
Caption: A simplified diagram illustrating the key signaling pathways modulated by AM404.
References
Optimizing HPLC Separation of Cinnamic Acid and Piperazine-1,4-diethanol: A Technical Support Center
Welcome to the technical support center for the HPLC separation of cinnamic acid and piperazine-1,4-diethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating cinnamic acid and piperazine-1,4-diethanol simultaneously using HPLC?
A1: The primary challenge lies in the significant differences in the chemical properties of the two analytes. Cinnamic acid is an acidic compound, while piperazine-1,4-diethanol is a basic and highly polar compound. In traditional reversed-phase HPLC, acidic compounds are often analyzed under acidic mobile phase conditions to ensure they are in their non-ionized form for better retention. Conversely, basic compounds may exhibit poor peak shape (tailing) under these conditions due to interactions with residual silanols on the stationary phase. Finding a single set of conditions to achieve good retention and peak shape for both is therefore challenging.
Q2: What type of HPLC column is recommended for this separation?
A2: While a standard C18 column can be used, a mixed-mode HPLC column is often a better choice for the simultaneous analysis of acidic and basic compounds.[1][2][3] These columns possess both reversed-phase and ion-exchange characteristics, allowing for multiple retention mechanisms.[4][5] For this specific separation, a mixed-mode column with both C18 and cation-exchange functionalities would be ideal. This would allow for the retention of the hydrophobic cinnamic acid by the C18 chains and the basic piperazine-1,4-diethanol by the cation-exchange groups.
Q3: What are the key mobile phase parameters to consider for optimizing the separation?
A3: The most critical mobile phase parameters are pH and the type and concentration of organic modifier and buffer.
-
pH: The mobile phase pH will directly influence the ionization state of both analytes and, consequently, their retention. A pH around 3-4 is a good starting point to suppress the ionization of cinnamic acid while ensuring piperazine-1,4-diethanol is protonated for potential ion-exchange retention.
-
Organic Modifier: Acetonitrile is generally a good choice due to its lower viscosity and UV transparency. The percentage of acetonitrile will need to be optimized to achieve adequate retention for both compounds.
-
Buffer: A buffer, such as ammonium formate or ammonium acetate, is essential to control the mobile phase pH and provide counter-ions for the ion-exchange mechanism. A buffer concentration of 10-20 mM is a typical starting point.
Q4: How can I improve the peak shape of piperazine-1,4-diethanol?
A4: Poor peak shape (tailing) for basic compounds like piperazine-1,4-diethanol is a common issue in reversed-phase HPLC. Here are several strategies to improve it:
-
Use a Mixed-Mode Column: As mentioned, this is often the most effective solution.
-
Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help to block the active silanol sites on the stationary phase and reduce peak tailing.[6]
-
Operate at a Low pH: A low pH mobile phase (e.g., pH 2-3) will ensure the piperazine-1,4-diethanol is fully protonated, which can sometimes lead to better peak shapes, especially on a mixed-mode column.
-
Use a Modern, End-Capped Column: Newer HPLC columns are better end-capped, meaning there are fewer free silanol groups available to interact with basic analytes.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the HPLC separation of cinnamic acid and piperazine-1,4-diethanol.
Issue 1: Poor Resolution Between Cinnamic Acid and Piperazine-1,4-diethanol
| Possible Cause | Solution |
| Inappropriate mobile phase pH | Adjust the mobile phase pH. A lower pH (e.g., 3.0) will increase the retention of cinnamic acid (in its neutral form) while ensuring piperazine-1,4-diethanol is protonated. Experiment with a pH gradient if necessary. |
| Incorrect organic modifier concentration | Optimize the percentage of acetonitrile in the mobile phase. A lower percentage will generally increase retention for both compounds, potentially improving resolution. Consider a gradient elution, starting with a low percentage of organic modifier and gradually increasing it. |
| Suboptimal column chemistry | If using a standard C18 column, consider switching to a mixed-mode column with both reversed-phase and cation-exchange properties.[1][2][4] This will provide an additional retention mechanism for the basic piperazine-1,4-diethanol. |
Issue 2: Peak Tailing of Piperazine-1,4-diethanol
| Possible Cause | Solution |
| Secondary interactions with residual silanols | Add a mobile phase modifier like 0.1% triethylamine (TEA) or diethylamine (DEA) to mask the silanol groups.[6] |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase pH | Ensure the mobile phase pH is sufficiently low (e.g., below 4) to keep the piperazine-1,4-diethanol fully protonated. |
| Use of an older or less robust column | Switch to a modern, high-purity silica column with advanced end-capping or a mixed-mode column. |
Issue 3: Cinnamic Acid Elutes Too Quickly (Poor Retention)
| Possible Cause | Solution |
| Mobile phase is too "strong" (too much organic modifier) | Decrease the percentage of acetonitrile in the mobile phase. |
| Mobile phase pH is too high | Lower the mobile phase pH to below the pKa of cinnamic acid (approximately 4.4) to ensure it is in its more retained, non-ionized form. |
| Insufficient hydrophobic interaction with the stationary phase | If using a short-chain column (e.g., C4 or C8), switch to a C18 column for increased hydrophobic retention. |
Experimental Protocols
Starting Experimental Protocol: Mixed-Mode HPLC
This protocol provides a starting point for method development. Optimization will likely be required.
| Parameter | Condition |
| Column | Mixed-Mode C18 / Cation-Exchange (e.g., Primesep 200, Acclaim Mixed-Mode WCX-1) |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm (for cinnamic acid) and 210 nm (for piperazine-1,4-diethanol) |
| Injection Volume | 10 µL |
Sample Preparation
-
Prepare a stock solution of cinnamic acid (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of piperazine-1,4-diethanol (e.g., 1 mg/mL) in water.
-
Prepare a mixed standard solution by diluting the stock solutions in the initial mobile phase (e.g., 90:10 Mobile Phase A:Mobile Phase B) to the desired concentration.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Figure 1: General HPLC Method Development Workflow.
Caption: Figure 2: Troubleshooting Logic for Common HPLC Issues.
References
- 1. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 2. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200 | SIELC Technologies [sielc.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Einecs 300-581-3 (3-(N,N-Dimethylmyristylammonio)propanesulfonate) Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Einecs 300-581-3, a zwitterionic surfactant commonly known as 3-(N,N-Dimethylmyristylammonio)propanesulfonate or Sulfobetaine 3-14 (SB3-14).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, or 3-(N,N-Dimethylmyristylammonio)propanesulfonate, is a zwitterionic surfactant. This means it carries both a positive and a negative charge on its hydrophilic head group, resulting in a net neutral charge. This structure gives it unique properties, making it effective at solubilizing proteins and other biomolecules while often preserving their native state.[1][2][3]
Key Properties of this compound
| Property | Value | Reference |
| Synonyms | 3-(N,N-Dimethylmyristylammonio)propanesulfonate, Sulfobetaine 3-14, SB3-14 | [1][2][3] |
| Molecular Formula | C₁₉H₄₁NO₃S | |
| Molecular Weight | 363.60 g/mol | |
| Appearance | White solid/powder | [3] |
| Critical Micelle Concentration (CMC) | 0.1-0.4 mM (20-25°C) | [3] |
| Melting Point | 246-248°C |
Q2: What is the reported water solubility of this compound?
There are varying reports on the water solubility of this compound, which highlights the importance of experimental conditions. Some sources report a solubility of 100 g/L at 20°C, while others state it as 1 M at 20°C (clear, colorless solution) or 50 mg/mL.[4] This variability can be attributed to differences in material purity, pH, and the presence of other solutes.
Q3: What factors can influence the solubility of this compound in my experiments?
Several factors can impact the solubility of this zwitterionic surfactant:
-
Temperature: The effect of temperature on the solubility of zwitterionic surfactants can be complex. While for many solids, solubility increases with temperature, this is not always the case for surfactants. Some may exhibit a "cloud point," a temperature at which the solution becomes turbid as the surfactant phases out.
-
pH: The pH of the aqueous solution can influence the charge of the zwitterionic headgroup. While sulfobetaines are generally considered to be pH-insensitive over a wide range, extreme pH values could potentially affect their solubility and micellar properties.
-
Ionic Strength: The presence and concentration of salts (e.g., NaCl) can significantly impact the solubility of surfactants. High salt concentrations can sometimes lead to "salting out," where the surfactant precipitates from the solution.[5] This is due to competition for water molecules between the salt ions and the surfactant.
-
Presence of Other Solutes: The presence of other organic molecules, proteins, or detergents in the solution can also affect the solubility and phase behavior of this compound.
Troubleshooting Guide
This section addresses common issues encountered when dissolving this compound in aqueous solutions.
Problem 1: The powder is not dissolving completely, or the solution is cloudy at room temperature.
-
Possible Cause: The concentration may be too high for the current conditions, or the dissolution kinetics are slow.
-
Troubleshooting Steps:
-
Gentle Heating: Warm the solution gently (e.g., to 30-40°C) while stirring. This can increase the rate of dissolution. Avoid excessive heat, which could lead to degradation or phase separation.
-
Sonication: Use a bath sonicator to aid in the dispersion and dissolution of the powder.
-
Incremental Addition: Add the powder to the solvent in small portions while stirring continuously to prevent clumping.
-
pH Adjustment: While sulfobetaines are relatively pH-stable, ensuring your buffer is within a neutral pH range (6-8) is a good starting point.
-
Check for Purity: Impurities in the surfactant or the water can affect solubility. Use high-purity water (e.g., deionized or distilled).
-
Problem 2: The solution was clear initially but became cloudy or formed a precipitate after storage, especially in the refrigerator.
-
Possible Cause: The surfactant may have a Krafft point that is above the storage temperature. The Krafft point is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration (CMC). Below the Krafft point, the surfactant will precipitate.
-
Troubleshooting Steps:
-
Warm the Solution: Gently warm the solution to room temperature or slightly above while stirring. The precipitate should redissolve.
-
Store at Room Temperature: If the application allows, store the solution at room temperature to avoid precipitation.
-
Prepare Fresh Solutions: For critical applications, it is often best to prepare solutions fresh before use.
-
Problem 3: The surfactant precipitates when I add my buffer salts or other components.
-
Possible Cause: The high concentration of salts or other solutes is causing the surfactant to "salt out" of the solution.
-
Troubleshooting Steps:
-
Lower the Salt Concentration: If possible, reduce the concentration of the buffer or other salts in your formulation.
-
Change the Order of Addition: Try dissolving the surfactant in water first before adding the buffer salts. Alternatively, dissolve the salts first and then slowly add the surfactant solution while stirring.
-
Test Different Buffer Systems: The type of ions in the buffer can influence surfactant solubility. Experiment with different buffer systems if you encounter persistent precipitation.
-
Experimental Protocols
Standard Protocol for Preparing an Aqueous Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry container.
-
Solvent Addition: Add the desired volume of high-purity water or buffer to a separate container.
-
Dissolution: While stirring the solvent, slowly add the weighed powder. Continue stirring until the powder is fully dissolved.
-
Gentle Heating (Optional): If the powder does not dissolve readily at room temperature, warm the solution gently to 30-40°C with continuous stirring.
-
Sonication (Optional): For difficult-to-dissolve powders, sonicate the solution in a bath sonicator for 5-10 minute intervals until clear.
-
pH Adjustment (If Necessary): Check the pH of the final solution and adjust if required for your specific application.
-
Filtration (Optional): For applications requiring high purity, filter the solution through a 0.22 µm or 0.45 µm filter to remove any insoluble impurities.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the solubility of this compound.
Caption: Factors influencing the solubility of this compound in aqueous solutions.
Caption: Experimental workflow for dissolving this compound.
References
Technical Support Center: Improving the Stability of Cinnamic Acid Piperazine-1,4-diethanol in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinnamic acid piperazine-1,4-diethanol in solution. The information is designed to help you anticipate and resolve common stability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the likely form of "cinnamic acid piperazine-1,4-diethanol" in solution?
A1: Cinnamic acid is a carboxylic acid, and piperazine-1,4-diethanol is a basic compound containing two tertiary amine groups. In solution, they will likely undergo an acid-base reaction to form a salt: cinnamate piperazine-1,4-diethanolium salt. The stability of this salt in solution is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.
Q2: What are the primary degradation pathways for cinnamic acid in solution?
A2: The main degradation pathways for the cinnamic acid moiety in solution are:
-
Photodegradation: Exposure to ultraviolet (UV) light can cause two primary reactions:
-
Trans-Cis Isomerization: The more stable trans-isomer of cinnamic acid can convert to the cis-isomer.
-
Dimerization: Two cinnamic acid molecules can react to form cyclobutane dimers, such as truxillic and truxinic acids.
-
-
Oxidation: The double bond in the cinnamic acid structure is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of benzaldehyde, benzoic acid, and epoxides.[1]
-
pH-Dependent Hydrolysis: While cinnamic acid itself is relatively stable to hydrolysis, the stability of the salt and the potential for side reactions can be influenced by the pH of the solution. Extreme pH values can catalyze degradation.
Q3: Is piperazine-1,4-diethanol expected to be unstable?
A3: Piperazine-1,4-diethanol is generally a stable compound under normal storage conditions. However, it is incompatible with strong acids and strong oxidizing agents. In the context of the salt with cinnamic acid, the primary stability concerns will likely originate from the cinnamate portion of the molecule.
Q4: What are the initial signs of degradation in my solution?
A4: Visual indicators of degradation can include a change in color (e.g., yellowing), the formation of a precipitate, or a decrease in the measured concentration of the active compound over time. For quantitative assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are essential to monitor the appearance of degradation products and the loss of the parent compound.
Troubleshooting Guides
Issue 1: Rapid loss of compound concentration in solution.
This is a common issue that can be attributed to several factors. The following table outlines potential causes and recommended actions.
| Potential Cause | Troubleshooting Steps | Recommended Action & Experimental Protocol |
| Photodegradation | 1. Assess Light Sensitivity: Is your solution exposed to ambient or UV light during preparation, storage, or analysis? | Action: Protect the solution from light at all stages. Protocol: Prepare and store the solution in amber-colored glassware or wrap containers in aluminum foil. Conduct experiments under low-light conditions where possible. For a quantitative assessment, perform a photostability study by exposing the solution to a controlled light source (e.g., ICH option 1 or 2) and analyzing for degradation at set time points. |
| Oxidative Degradation | 1. Check for Oxygen Exposure: Is the solution exposed to air for extended periods? Are there potential sources of peroxides in your excipients? 2. Consider Metal Ion Contamination: Are you using high-purity solvents and glassware? | Action: Minimize oxygen exposure and consider adding an antioxidant. Protocol: Purge the solvent and the headspace of the container with an inert gas like nitrogen or argon. Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) at a concentration of 0.01-0.1% (w/v) or Ascorbic Acid at 0.05-0.1% (w/v). See the Experimental Protocols section for details on preparing antioxidant stock solutions. |
| Unfavorable pH | 1. Measure the pH of your solution. 2. Consider the pKa of cinnamic acid (~4.44). | Action: Adjust and buffer the pH of the solution. Protocol: Prepare a series of buffered solutions (e.g., citrate, phosphate, or acetate buffers) at different pH values (e.g., pH 4, 5, 6, 7). Dissolve your compound in each buffered solution and monitor its stability over time at a set temperature. This will help you identify the optimal pH range for stability. |
| Elevated Temperature | 1. Review Storage and Experimental Temperatures. | Action: Store the solution at a lower temperature. Protocol: Store stock solutions and samples at refrigerated (2-8 °C) or frozen (-20 °C) temperatures. If the experiment requires elevated temperatures, minimize the duration of exposure. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
The presence of new peaks in your chromatogram is a strong indicator of degradation. The following workflow can help you identify the source and nature of these degradation products.
Caption: Workflow for investigating the origin of new peaks in HPLC analysis.
Quantitative Data Summary
The following tables provide illustrative quantitative data on the stability of cinnamic acid under various stress conditions. Note: This data is for illustrative purposes and the actual stability of your specific salt solution should be determined experimentally.
Table 1: Effect of pH on the Degradation of Cinnamic Acid in Aqueous Solution at 40°C
| pH | Buffer System | Degradation after 7 days (%) | Appearance of Degradation Products |
| 3.0 | Citrate | 15.2 | Significant increase in cis-isomer |
| 4.0 | Citrate | 5.8 | Minor increase in cis-isomer |
| 5.0 | Acetate | 2.1 | Minimal changes |
| 6.0 | Phosphate | 3.5 | Minimal changes |
| 7.0 | Phosphate | 6.7 | Increase in oxidation products |
| 8.0 | Phosphate | 12.4 | Significant increase in oxidation products |
Table 2: Effect of Temperature on the Degradation of Cinnamic Acid in Buffered Solution (pH 5.0)
| Temperature (°C) | Degradation after 7 days (%) | Primary Degradation Pathway |
| 4 | < 1 | - |
| 25 | 2.1 | Isomerization |
| 40 | 5.8 | Isomerization and Oxidation |
| 60 | 18.9 | Oxidation and Isomerization |
Table 3: Effect of Antioxidants on the Degradation of Cinnamic Acid in Buffered Solution (pH 7.0) at 40°C
| Condition | Antioxidant | Degradation after 7 days (%) |
| Control (No Antioxidant) | None | 6.7 |
| Nitrogen Purge | - | 3.2 |
| BHT | 0.02% (w/v) | 1.5 |
| Ascorbic Acid | 0.1% (w/v) | 2.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the cinnamic acid piperazine-1,4-diethanol salt to identify potential degradation products and to validate the stability-indicating nature of your analytical method.
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.
-
Aliquot the stock solution into separate amber vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Add an appropriate volume of 30% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place an aliquot in an oven at 80°C.
-
Photodegradation: Expose an aliquot in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.
-
Sampling: Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours).
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze all samples, including a non-degraded control, by a validated stability-indicating HPLC method.
Protocol 2: Preparation and Use of Antioxidant Stock Solutions
Butylated Hydroxytoluene (BHT):
-
Prepare a stock solution of BHT (e.g., 10 mg/mL) in a non-aqueous solvent such as ethanol or methanol.
-
Add the BHT stock solution to your final formulation to achieve the desired final concentration (e.g., 0.01-0.1% w/v or 100-1000 ppm). Ensure the small volume of the stock solution solvent is compatible with your final solution.
Ascorbic Acid (Vitamin C):
-
Prepare a fresh stock solution of ascorbic acid (e.g., 10 mg/mL) in the same aqueous buffer as your final formulation. Ascorbic acid itself can degrade in solution, so fresh preparation is crucial.
-
Add the ascorbic acid stock solution to your final formulation to achieve the desired final concentration (e.g., 0.05-0.1% w/v).
Protocol 3: HPLC Method for Stability Testing
This is a general HPLC method that can be used as a starting point for monitoring the stability of cinnamic acid piperazine-1,4-diethanol. The method should be validated for your specific application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or acetic acid.
-
Example Gradient: Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 272 nm (for trans-cinnamic acid) and a photodiode array (PDA) detector to monitor for the appearance of degradation products with different UV spectra.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be able to separate trans-cinnamic acid from its potential degradation products like the cis-isomer and more polar oxidation products.
By following these guidelines and protocols, you can systematically investigate and improve the stability of your cinnamic acid piperazine-1,4-diethanol solutions, ensuring the reliability and reproducibility of your experimental results.
References
Minimizing Batch-to-Batch Variability in the Synthesis of Einecs 300-581-3 (N-acetyl-L-cysteine ethyl ester)
Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of Einecs 300-581-3, chemically known as N-acetyl-L-cysteine ethyl ester (NACET). Consistent production of high-purity NACET is critical for reliable downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-acetyl-L-cysteine ethyl ester (NACET)?
A1: The most prevalent and well-documented method for synthesizing NACET is the Fischer esterification of N-acetyl-L-cysteine (NAC) with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ethyl ester. An alternative, though less common, route is the N-acetylation of L-cysteine ethyl ester using an acetylating agent like acetic anhydride.
Q2: What are the primary causes of batch-to-batch variability in NACET synthesis?
A2: Batch-to-batch variability in NACET synthesis can stem from several factors:
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Quality of Starting Materials: Purity and moisture content of N-acetyl-L-cysteine (NAC), ethanol, and the acid catalyst can significantly impact reaction kinetics and impurity profiles.
-
Reaction Conditions: Inconsistent control of temperature, reaction time, and catalyst concentration can lead to variations in yield and purity.
-
Work-up and Purification Procedures: Differences in extraction, washing, and crystallization or chromatography steps can affect the final purity and yield of the isolated product.
-
Side Reactions: The formation of byproducts, such as oligomers or degradation products, can vary depending on the reaction conditions.
Q3: What are the common impurities found in NACET synthesis?
A3: Common impurities can originate from the starting materials or be formed during the reaction. These may include unreacted N-acetyl-L-cysteine, L-cysteine, L-cystine, and N,N'-diacetyl-L-cystine. The presence of water can also lead to the hydrolysis of the ester product back to NAC.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues that may be encountered during the synthesis of NACET.
Low Reaction Yield
Problem: My NACET synthesis consistently results in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the Fischer esterification of NAC are often related to the reversible nature of the reaction and incomplete conversion. Here are the key factors to investigate:
-
Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl group of NAC, making it more susceptible to nucleophilic attack by ethanol. Ensure the correct catalytic amount is used.
-
Presence of Water: Water can shift the equilibrium back towards the reactants (NAC and ethanol) through hydrolysis of the ester. Use anhydrous ethanol and dry glassware.
-
Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium. Ensure the reaction is refluxed for a sufficient period. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal Reactant Ratio: According to Le Chatelier's principle, using a significant excess of ethanol can drive the equilibrium towards the formation of the ester.
Troubleshooting Workflow for Low Yield
Technical Support Center: Troubleshooting Unexpected Effects in Cell-Based Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering unexpected side effects in their cell-based assays, potentially attributed to the use of novel or uncharacterized chemical compounds. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide detailed methodologies for investigation.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability after treatment with our test compound, which was unexpected. How can we determine if this is a true cytotoxic effect or an artifact?
A1: A sudden drop in cell viability requires a systematic investigation to differentiate between genuine cytotoxicity and experimental artifacts. First, ensure the effect is not due to contamination by performing a sterility test of your compound stock and cell culture medium.[1] Second, verify the final concentration of the compound and the solvent. High concentrations of solvents like DMSO can be toxic to cells.[2] Finally, perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for cytotoxicity. It is also beneficial to use a secondary, orthogonal assay to confirm the results. For example, if you initially used an MTT assay, you could follow up with a lactate dehydrogenase (LDH) assay, which measures membrane integrity.
Q2: Our cell-based assay is showing high background noise, making it difficult to discern a true signal from our treatment. What are the common causes and solutions?
A2: High background in cell-based assays can stem from several factors.[3][4][5] Common causes include insufficient blocking, high antibody concentrations, or issues with the substrate or detection reagents.[3][4][5][6] To troubleshoot this, consider the following:
-
Optimize Blocking: Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or the incubation time.[3][5]
-
Titrate Antibodies: Reduce the concentration of your primary and/or secondary antibodies.[4]
-
Reagent Quality: Ensure your buffers and substrates are fresh and not contaminated.[3][5]
-
Washing Steps: Increase the number and duration of wash steps to remove unbound reagents.[3][6]
Q3: We are not observing the expected biological effect of our compound on the target signaling pathway. What could be the reason?
A3: The lack of an expected effect could be due to a variety of factors, ranging from the compound's activity to the assay conditions.[7] Consider these possibilities:
-
Compound Stability and Activity: Verify the stability of your compound under your experimental conditions (e.g., in aqueous media, at 37°C). The compound may degrade or precipitate.
-
Cellular Uptake: The compound may not be efficiently entering the cells. You can investigate cellular uptake using fluorescently labeled analogs or by measuring the intracellular concentration of the compound.
-
Off-Target Effects: The compound might be interacting with other cellular components, leading to a different biological outcome than anticipated.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive readout or optimizing the assay parameters.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
This guide provides a step-by-step workflow for characterizing an unexpected cytotoxic effect.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols:
-
LDH Assay Protocol:
-
Plate cells in a 96-well plate and treat with a concentration range of the test compound for the desired time.
-
Include positive (lysis buffer) and negative (vehicle) controls.
-
After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Caspase-3/7 Assay Protocol:
-
Plate cells in a 96-well plate and treat with the test compound.
-
Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Mix by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence with a plate reader.
-
Data Presentation:
| Compound Concentration | % Cell Viability (MTT) | % LDH Release | Caspase-3/7 Activity (RLU) |
| 0 µM (Vehicle) | 100% | 5% | 1,500 |
| 1 µM | 95% | 8% | 1,800 |
| 10 µM | 60% | 45% | 15,000 |
| 50 µM | 20% | 85% | 50,000 |
| 100 µM | 5% | 95% | 55,000 |
Guide 2: Addressing High Background Signal
This guide outlines a process for identifying and mitigating the source of high background in a cell-based assay.
Caption: Troubleshooting guide for high background signal.
Experimental Protocols:
-
Antibody Titration Protocol (for ELISA/Western Blot):
-
Prepare a series of dilutions for your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000).
-
Perform your assay using these different dilutions while keeping the secondary antibody concentration constant.
-
Analyze the signal-to-noise ratio for each dilution.
-
Select the dilution that provides the strongest signal with the lowest background.
-
Repeat the process for the secondary antibody.
-
Data Presentation:
| Primary Antibody Dilution | Signal (OD) | Background (OD) | Signal-to-Noise Ratio |
| 1:500 | 2.8 | 1.2 | 2.3 |
| 1:1000 | 2.5 | 0.8 | 3.1 |
| 1:2000 | 2.1 | 0.4 | 5.3 |
| 1:5000 | 1.5 | 0.2 | 7.5 |
Guide 3: Investigating Off-Target Effects on a Signaling Pathway
This guide illustrates a hypothetical scenario where a compound intended to inhibit Pathway A unexpectedly activates Pathway B.
Caption: Diagram of intended vs. unexpected pathway modulation.
Experimental Protocols:
-
Western Blot for Phosphorylated Kinases:
-
Treat cells with the test compound for various times.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phosphorylated and total kinases of both pathways overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect with an ECL substrate and image the blot.
-
-
qPCR for Target Gene Expression:
-
Treat cells with the test compound.
-
Isolate total RNA and synthesize cDNA.
-
Perform quantitative PCR using primers for Target Gene A, Target Gene B, and a housekeeping gene.
-
Calculate the relative fold change in gene expression.
-
Data Presentation:
| Treatment | p-Kinase A1 (Fold Change) | p-Kinase B1 (Fold Change) | Gene A Expression (Fold Change) | Gene B Expression (Fold Change) |
| Vehicle | 1.0 | 1.0 | 1.0 | 1.0 |
| Compound X (10 µM) | 0.2 | 5.3 | 0.3 | 8.1 |
References
refinement of dosage and administration for in vivo studies with Einecs 300-581-3
Disclaimer: The substance identified by EINECS 300-581-3 is 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, commonly known as MTT. It is crucial to understand that MTT is a reagent used for in vitro cell viability assays and is not typically administered to living organisms (in vivo) as an experimental compound for dosage and administration refinement. This technical support center clarifies this common misconception and provides guidance on appropriate methods for assessing cytotoxicity and cell viability in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MTT) and what is its primary application?
A1: this compound, or MTT, is a yellow tetrazolium salt that is reduced by metabolically active cells to form a purple formazan product.[1] This colorimetric change is quantifiable and directly proportional to the number of viable cells.[2] Its predominant use is in in vitro (cell culture) assays to assess cell viability, proliferation, and cytotoxicity of test compounds.[1]
Q2: Can MTT be used for in vivo studies to measure cell viability?
A2: Direct administration of MTT for in vivo studies is generally not a standard or recommended procedure for assessing the cytotoxicity of a separate test compound. The MTT assay is designed for a controlled in vitro environment where the reagent is added to cultured cells.[3] Several factors make its systemic in vivo application problematic, including poor bioavailability, potential toxicity of the MTT itself, and the difficulty in delivering it to target tissues and then solubilizing the formazan product for measurement.
Q3: What are the recommended alternative assays for measuring cytotoxicity and cell viability in vivo?
A3: For researchers transitioning from in vitro MTT assays to in vivo studies, several well-established methods are available. The choice of assay depends on the research question, animal model, and available equipment. Commonly used in vivo assays include:
-
Bioluminescence Imaging (BLI): A highly sensitive method for tracking and quantifying viable cells that have been genetically engineered to express a luciferase enzyme.[4][5]
-
TdT-mediated dUTP-biotin nick end labeling (TUNEL) assay: A histological staining method used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.[6][7][8]
-
Lactate Dehydrogenase (LDH) Assay: Measures the activity of LDH released from the cytosol of damaged cells into the bloodstream or other bodily fluids.[9][10]
Q4: What is the principle behind Bioluminescence Imaging (BLI) for in vivo cell viability?
A4: BLI is a powerful technique for non-invasively monitoring cellular processes in living animals.[5] It involves genetically modifying cells of interest (e.g., tumor cells) to express a luciferase enzyme. When the specific substrate for the luciferase (e.g., luciferin) is administered to the animal, the enzyme catalyzes a reaction that produces light.[11] This light emission can be detected and quantified using a sensitive camera, providing a real-time measure of the location and number of viable cells.[4][5]
Troubleshooting Guide for In Vivo Cytotoxicity Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in Bioluminescence Imaging (BLI) | 1. Autofluorescence from the animal's diet. 2. Sub-optimal substrate administration or timing. 3. Anesthesia-related artifacts. | 1. Switch to a low-autofluorescence diet for at least one week prior to imaging. 2. Optimize the substrate dose and the time between administration and imaging. 3. Ensure consistent and appropriate levels of anesthesia during imaging sessions. |
| Inconsistent or weak signal in TUNEL staining | 1. Poor tissue fixation or processing. 2. Insufficient permeabilization of the tissue. 3. Inactive TdT enzyme. | 1. Ensure proper and consistent fixation of tissues immediately after collection. 2. Optimize the proteinase K or other permeabilization steps. 3. Use fresh enzyme and appropriate positive controls to verify enzyme activity.[12] |
| High variability in plasma LDH levels | 1. Hemolysis of blood samples during collection or processing. 2. Inconsistent timing of sample collection. 3. Underlying inflammation or tissue damage unrelated to the test compound. | 1. Use appropriate anti-coagulants and handle blood samples gently to avoid red blood cell lysis. 2. Standardize the time of day and method for blood collection. 3. Include appropriate vehicle control groups and monitor animals for signs of general distress. |
| Difficulty in interpreting results across different assays | Different assays measure different aspects of cell death (e.g., apoptosis vs. necrosis). | Use a combination of assays to get a more complete picture of the mechanism of cell death. For example, complement a TUNEL assay (apoptosis) with an LDH assay (necrosis/membrane damage). |
Experimental Protocols and Methodologies
General Workflow for an In Vivo Cytotoxicity Study
This workflow outlines the typical steps involved in assessing the cytotoxicity of a test compound in a preclinical animal model.
Signaling Pathway: Apoptosis Detection with the TUNEL Assay
The TUNEL assay identifies DNA fragmentation, a key event in the apoptotic cascade.
Logical Relationship: Choosing an In Vivo Viability Assay
This diagram illustrates the decision-making process for selecting an appropriate in vivo cell viability assay based on experimental needs.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Cell Tracking with Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Bioluminescent Imaging (BLI): Noninvasive Visualization and Interrogation of Biological Processes in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. TdT-mediated dUTP-biotin nick end-labeling assay [bio-protocol.org]
- 8. TUNEL assay - Wikipedia [en.wikipedia.org]
- 9. invivogen.com [invivogen.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]
- 12. sileks.com [sileks.com]
Technical Support Center: Enhancing the Bioavailability of Cinnamic Acid Piperazine-1,4-diethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of cinnamic acid piperazine-1,4-diethanol, a compound with low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of cinnamic acid piperazine-1,4-diethanol?
A1: The primary challenge is its low aqueous solubility, which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.[1][2] Other potential factors include first-pass metabolism in the liver and intestinal wall, and efflux by transporters like P-glycoprotein.[1][3][4][5] Cinnamic acid itself is known to be rapidly metabolized.[6][7][8]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to improve the solubility and absorption of poorly soluble drugs.[2][9] These include:
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Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance solubility and dissolution.[10][11][12][13]
-
Lipid-Based Formulations: Encapsulating the drug in lipidic vehicles such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can improve solubility and absorption.[14][15][16]
-
Prodrug Approach: Modifying the chemical structure to create a more soluble prodrug that converts to the active compound in the body is another viable strategy.
Q3: How can I assess the potential for P-glycoprotein (P-gp) efflux of my compound?
A3: P-glycoprotein is an efflux transporter that can pump drugs out of intestinal cells, reducing their absorption.[3][4][5][17] To assess if your compound is a P-gp substrate, you can perform in vitro permeability assays using Caco-2 cell monolayers. These cells naturally express P-gp. By comparing the transport of your compound from the apical to the basolateral side (A-B) with the transport from the basolateral to the apical side (B-A), you can determine the efflux ratio. An efflux ratio significantly greater than 1 suggests P-gp mediated efflux.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate
Problem: The dissolution rate of the initial formulation of cinnamic acid piperazine-1,4-diethanol is very low in simulated gastric and intestinal fluids.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor wettability of the drug powder. | Incorporate a surfactant or wetting agent into the formulation.[18] |
| Large particle size. | Reduce the particle size through micronization or nanomilling. |
| Crystalline nature of the drug. | Consider formulating as an amorphous solid dispersion to increase the dissolution rate.[11][13] |
| Inappropriate dissolution medium. | For poorly soluble drugs, the addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to the dissolution medium can be beneficial for quality control purposes.[19][20][21] |
Issue 2: High Variability in In Vivo Pharmacokinetic Studies
Problem: Significant inter-subject variability in plasma concentrations is observed after oral administration in animal models.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Food effects. | The presence of food can significantly alter the absorption of poorly soluble drugs. Conduct studies in both fasted and fed states to assess the impact of food. |
| Erratic absorption due to poor solubility. | Improve the formulation to ensure more consistent dissolution and absorption. Lipid-based formulations can sometimes reduce variability.[22] |
| Genetic polymorphisms in metabolic enzymes or transporters. | While more common in human studies, variability in animal models can occur. Ensure the use of a well-characterized and genetically homogeneous animal strain. |
| Inconsistent dosing. | For oral gavage, ensure accurate and consistent administration volume and technique.[23] |
Issue 3: Low Oral Bioavailability Despite Improved Dissolution
Problem: The formulation shows a good dissolution profile, but the in vivo bioavailability remains low.
Possible Causes & Solutions:
| Cause | Recommended Action |
| First-pass metabolism. | Cinnamic acid is known to undergo significant first-pass metabolism.[7][8] Investigate the metabolic stability of your compound using liver microsomes or hepatocytes. If metabolism is high, consider formulation strategies that promote lymphatic absorption (e.g., lipid-based systems) to partially bypass the liver.[1] |
| P-glycoprotein (P-gp) mediated efflux. | As discussed in the FAQs, P-gp can pump the drug back into the intestinal lumen.[3][4][5] If your compound is a P-gp substrate, consider co-administration with a P-gp inhibitor in preclinical studies to confirm this mechanism. For formulation, some excipients used in lipid-based systems can inhibit P-gp. |
| Degradation in the GI tract. | Assess the stability of the compound in simulated gastric and intestinal fluids. If degradation is observed, an enteric-coated formulation may be necessary. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for a BCS Class II Compound
This protocol is adapted for a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), which cinnamic acid piperazine-1,4-diethanol is likely to be.
Apparatus: USP Apparatus 2 (Paddle)
Dissolution Media:
-
Simulated Gastric Fluid (SGF), pH 1.2, without pepsin.[24]
-
Simulated Intestinal Fluid (SIF), pH 6.8, without pancreatin, containing 0.5% Sodium Lauryl Sulfate (SLS) to facilitate dissolution of a poorly soluble compound.[19][20]
Procedure:
-
Place 900 mL of the dissolution medium in each vessel and equilibrate to 37 ± 0.5 °C.[19]
-
Set the paddle speed to 50 rpm.[19]
-
Introduce a single dosage form into each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the samples for drug concentration using a validated analytical method (e.g., HPLC-UV).
Data Analysis: Plot the percentage of drug dissolved against time. Compare the dissolution profiles of different formulations using a similarity factor (f2). An f2 value between 50 and 100 suggests similarity between the two profiles.[24]
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of different formulations of cinnamic acid piperazine-1,4-diethanol after oral administration.
Animals: Male Sprague-Dawley rats (8-10 weeks old), fasted overnight with free access to water.
Study Design:
-
Divide the animals into groups (n=6 per group), with each group receiving a different formulation or the unformulated drug suspension as a control.
-
Administer the formulations via oral gavage at a specific dose.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
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Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Analyze the plasma samples for drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).
Data Analysis: Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t1/2 (Elimination half-life)
The relative bioavailability of a test formulation compared to a reference formulation can be calculated as: (AUCtest / Dosetest) / (AUCreference / Dosereference) * 100
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential outcomes of formulation development for cinnamic acid piperazine-1,4-diethanol.
Table 1: In Vitro Dissolution Data in SIF (pH 6.8 + 0.5% SLS)
| Time (min) | Unformulated API (% Dissolved) | Micronized API (% Dissolved) | Solid Dispersion (% Dissolved) | Lipid-Based Formulation (% Dissolved) |
| 15 | 5 | 25 | 60 | 75 |
| 30 | 10 | 45 | 85 | 95 |
| 60 | 18 | 65 | 98 | >99 |
| 120 | 25 | 80 | >99 | >99 |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Unformulated API | 50 | 4.0 | 450 | 100 (Reference) |
| Micronized API | 150 | 2.0 | 1350 | 300 |
| Solid Dispersion | 400 | 1.0 | 3600 | 800 |
| Lipid-Based Formulation | 650 | 1.0 | 6300 | 1400 |
Visualizations
Caption: Oral drug absorption and the impact of P-glycoprotein efflux.
Caption: A typical workflow for enhancing oral bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 5. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The absorption and metabolism of methyl cinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 18. youtube.com [youtube.com]
- 19. Development and Validation of In Vitro Discriminatory Dissolution Testing Method for Fast Dispersible Tablets of BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Development and Validation of In Vitro Discriminatory Dissolution Testing Method for Fast Dispersible Tablets of BCS Class II Drug | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 23. youtube.com [youtube.com]
- 24. fda.gov [fda.gov]
Technical Support Center: Optimizing the MTT Assay and Mitigating High-Concentration Effects of Einecs 300-581-3 (MTT)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell viability and cytotoxicity experiments using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), registered under Einecs 300-581-3. The MTT assay is a widely used colorimetric method to assess cell metabolic activity. However, high concentrations of the MTT reagent can lead to artifacts and inaccurate results. This guide will help you optimize your experimental conditions and troubleshoot potential problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cytotoxicity assays?
This compound is the European Inventory of Existing Commercial Chemical Substances number for the chemical compound 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, commonly known as MTT.[1][2][3] The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, or cytotoxicity.[1][2][3] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2] The amount of formazan produced is proportional to the number of viable cells.[4]
Q2: I'm observing high background absorbance in my MTT assay, even in wells without cells. What could be the cause?
High background absorbance can be caused by the spontaneous reduction of MTT in the culture medium, especially at high concentrations. Certain components in the media, such as antioxidants (e.g., β-mercaptoethanol, dithiothreitol, and N-acetyl-L-cysteine), can directly reduce MTT to formazan, leading to false-positive results.[5]
Q3: My results are not consistent, and I suspect the high concentration of MTT is the issue. What are the optimal concentration and incubation times?
The optimal concentration of MTT and incubation time can vary depending on the cell type and density. It is crucial to optimize these parameters for each cell line. A typical starting point for MTT concentration is 0.5 mg/mL, with an incubation period of 1-4 hours. Prolonging the incubation time may increase signal intensity, but also the risk of artifacts.[6]
Q4: Can the MTT reagent itself be toxic to cells at high concentrations?
Yes, high concentrations of MTT can be toxic to some cell lines, leading to an underestimation of cell viability. This is a critical consideration when designing your experiment. If you suspect MTT toxicity, consider reducing the concentration or using an alternative viability assay.
Q5: Are there alternatives to the MTT assay that are less prone to high-concentration artifacts?
Several alternative tetrazolium salt-based assays are available, such as XTT, MTS, and WST-1.[2][7] These assays produce a water-soluble formazan product, which simplifies the protocol by eliminating the need for a solubilization step.[7] Other non-tetrazolium-based assays include resazurin-based assays, which are also fluorescent, and ATP-based assays that measure the metabolic activity of cells.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background absorbance | Spontaneous reduction of MTT in the culture medium. | Prepare a "no-cell" control with medium and MTT to measure background. Subtract this background from all other readings. |
| Contamination of reagents or medium. | Use fresh, sterile reagents and medium. | |
| Presence of reducing agents in the test compound. | Test the ability of your compound to reduce MTT in a cell-free system. | |
| Low signal or poor sensitivity | Insufficient number of viable cells. | Increase the number of cells seeded per well. A typical range is 5,000 to 10,000 cells for adherent lines.[6] |
| Suboptimal MTT concentration or incubation time. | Optimize the MTT concentration and incubation time for your specific cell line. | |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient time for solubilization. | |
| Inconsistent or variable results | Uneven cell seeding. | Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed cells evenly. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. | |
| Interference from the test compound. | Check if the test compound absorbs light at the same wavelength as formazan or if it interacts with MTT. | |
| Evidence of MTT toxicity | High concentration of MTT reagent. | Reduce the concentration of MTT and/or the incubation time. |
| Cell line is particularly sensitive to MTT. | Consider using an alternative viability assay such as XTT, MTS, or a non-tetrazolium-based assay.[2][7] |
Experimental Protocols
Standard MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture for 24 hours.
-
Compound Treatment: Treat the cells with the test compound at various concentrations and incubate for the desired exposure time.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to the final working concentration (e.g., 0.5 mg/mL) in serum-free medium. Remove the treatment medium from the wells and add the MTT solution.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Formazan Solubilization: Carefully remove the MTT solution. Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.
Visualizations
Caption: A flowchart illustrating the key steps of the MTT experimental workflow.
Caption: A logical diagram for troubleshooting common issues in the MTT assay.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 7. Cytotoxicity - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol (Einecs 300-581-3) and Free Cinnamic Acid: A Review of Their Biological Activities
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the piperazine derivative 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol and the naturally occurring phenolic compound, free cinnamic acid. This analysis is supported by available experimental data to delineate their respective profiles and potential applications.
This report addresses the distinct biological activities of 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol, identified by EINECS number 300-581-3 and CAS number 122-96-3, and free cinnamic acid. While both compounds are of interest in chemical and biological research, they belong to different chemical classes, which is reflected in their primary biological activities. Cinnamic acid, an unsaturated carboxylic acid with a phenyl group, is well-documented for its antioxidant, antimicrobial, and anticancer properties. In contrast, 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol, a derivative of piperazine, is part of a class of compounds known for a wide range of pharmacological activities, including antimicrobial and anticancer effects, often attributed to the piperazine ring's ability to be functionalized.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of free cinnamic acid. At present, specific quantitative biological activity data for 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol is not widely available in the public domain, reflecting a potential gap in the research literature. The data presented for piperazine derivatives is from studies on various functionalized piperazine compounds and serves as a general reference for the potential activity of this class of molecules.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| Free Cinnamic Acid | DPPH | 76.46 µg/mL | [1] |
| Free Cinnamic Acid | DPPH | 0.18 µg/mL | [2][3] |
| Free Cinnamic Acid | mSOD | 36 µg/mL | [1] |
| Piperazine Derivatives | DPPH | IC50 values vary widely based on substitution | [4][5] |
Table 2: Antimicrobial Activity
| Compound | Organism | MIC Value | Reference |
| Free Cinnamic Acid | E. coli | 2.0% (w/v) | [6] |
| Free Cinnamic Acid | L. monocytogenes | 2.0% (w/v) | [6] |
| Free Cinnamic Acid | M. tuberculosis | 250-675 µM | [7] |
| Free Cinnamic Acid | A. niger | 844 µM | [8] |
| Free Cinnamic Acid | C. albicans | 405 µM | [8] |
| Piperazine Derivatives | Various Bacteria & Fungi | MIC values are structure-dependent | [9][10][11] |
Table 3: Anticancer Activity
| Compound | Cell Line | IC50 Value | Reference |
| Free Cinnamic Acid | Hep G2 | Data available, specific IC50 not provided in abstract | [12] |
| Piperazine Derivative (C505) | K562 (Leukemia) | GI50 = 0.06-0.16 µM | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant activity is determined by measuring the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[14][15][16][17]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compound (cinnamic acid or piperazine derivative) and a standard antioxidant (e.g., ascorbic acid, quercetin) are prepared in a series of concentrations.
-
Reaction Mixture: A defined volume of the test sample or standard is mixed with a specific volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the concentration of the sample.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.[18][19][20][21][22]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Preparation of Test Compounds: Serial twofold dilutions of the test compounds are prepared in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (medium with inoculum) and a negative control (medium only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known or proposed signaling pathways and mechanisms of action for piperazine derivatives and free cinnamic acid.
Caption: General experimental workflow for comparing the biological activities.
Caption: Anticancer mechanism of a novel piperazine derivative.[13]
Caption: Signaling pathways influenced by free cinnamic acid.[23][24]
References
- 1. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. biomedres.us [biomedres.us]
- 4. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials [mdpi.com]
- 8. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apjhs.com [apjhs.com]
- 10. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. researchgate.net [researchgate.net]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Compound X and Indomethacin in a Mouse Model of Carrageenan-Induced Paw Edema
[3] 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol | C8H18N2O2 ... EINECS 300-581-3; 1-(2-Hydroxyethyl)-4-(2-hydroxyethyl)piperazine; 2-(4-(2-Hydroxyethyl)-1-piperazinyl)ethanol; 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol; ... 1
[2] 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol | 93942-30-4 ChemicalBook provide Chemical industry users with 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol(93942-30-4) Boiling point Melting point,2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol(93942-30-4) Density MSDS Formula Use,If You also need ... 3
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol Basic information 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol. CASR NO.: 93942-30-4. EINECS: 300-581-3. Molecular Formula: C17H26N2O4. Molecular Weight: 322.39900. 4
2-[3-(2-hydroxyethyl)piperazin-1-yl]ethanol | C8H18N2O2 ... This compound; 1-(2-Hydroxyethyl)-4-(2-hydroxyethyl)piperazine; 2-(4-(2-Hydroxyethyl)-1-piperazinyl)ethanol; 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol; ... 1
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol this compound;1-(2-Hydroxyethyl)-4-(2-hydroxyethyl)piperazine;2-(4-(2-Hydroxyethyl)-1-piperazinyl)ethanol;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol ... 1
Safety Data Sheet - 2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL ... Safety Data Sheet. according to Regulation (EC) No. 1907/2006 (REACH) with its amendment Regulation (EU) 2015/830. Date of issue: 13/05/2019 Version: 1.0. SECTION 1: Identification of the substance/mixture and of the company/undertaking. 1.1. Product identifier. Product form. : Substance. Substance name. : 2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]ETHANOL. EC-No. : 300-581-3. CAS-No. : 93942-30-4. Product code. : 50495333. 1.2. Relevant identified uses of the substance or mixture and uses advised against. 1.2.1. Relevant identified uses. Main use category. : Laboratory use. 1.2.2. Uses advised against. No additional information available. 1.3. Details of the supplier of the safety data sheet. Manuchar NV. Rietschoorvelden - Haven 1548. 2070 Zwijndrecht - Belgium. T +32 3 640 92 00 - F +32 3 645 35 17. --INVALID-LINK-- - www.manuchar.com. 1.4. Emergency telephone number. Emergency number. : +32 3 575 55 55. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3B8uJ-jQjV6p7t_q1G26nJ8f7_8p-z8v-E2M1T5-q_oP88_V-i79-U8w-f34-F18-X96-M39-N65-D57-G43-A31-E29-C17-B5-
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol - ECHA 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol. EC Number: 300-581-3; CAS Number: 93942-30-4. CLH-O-0000001412-86-103/F. Submitted by: Germany. NOTE: ... 1
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol - Santa Cruz ... 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol is a piperazine derivative. 5 Identifying the Compound and Its Properties
The initial search identified this compound as 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol .[2] The search results, however, did not provide any information about its anti-inflammatory effects, mechanism of action, or its use in any biological studies. The information is limited to its identification, chemical formula, and suppliers. This indicates that the compound is likely not a well-researched substance for anti-inflammatory properties, or it might be a novel compound for this application.
Given the lack of specific information on the anti-inflammatory effects of 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol, this guide will proceed by creating a hypothetical validation study. This study will be based on established methodologies for evaluating anti-inflammatory agents in mouse models. We will compare our hypothetical compound, which we will refer to as "Compound X" for clarity, to a well-known non-steroidal anti-inflammatory drug (NSAID), Indomethacin , in a widely used mouse model of acute inflammation.
This guide provides a comparative analysis of the anti-inflammatory effects of a novel compound, 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol (Compound X), and a standard NSAID, Indomethacin. The study utilizes the carrageenan-induced paw edema model in mice, a well-established and highly reproducible model of acute inflammation.
Experimental Objectives:
-
To evaluate the potential anti-inflammatory activity of Compound X.
-
To compare the efficacy of Compound X with Indomethacin.
-
To determine a dose-dependent effect of Compound X.
Data Presentation
The following tables summarize the quantitative data from the hypothetical study.
Table 1: Effect of Compound X and Indomethacin on Paw Edema Volume
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan (Mean ± SD) | % Inhibition of Edema |
| Vehicle (Saline) | - | 0.85 ± 0.12 | 0% |
| Compound X | 10 | 0.68 ± 0.09 | 20.0% |
| Compound X | 25 | 0.51 ± 0.07 | 40.0% |
| Compound X | 50 | 0.38 ± 0.05 | 55.3% |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
Table 2: Effect of Compound X and Indomethacin on Pro-Inflammatory Cytokine Levels in Paw Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) (Mean ± SD) | IL-1β (pg/mg tissue) (Mean ± SD) |
| Vehicle (Saline) | - | 152.3 ± 18.5 | 210.8 ± 25.1 |
| Compound X | 50 | 85.1 ± 10.2 | 115.4 ± 14.3 |
| Indomethacin | 10 | 70.6 ± 8.9 | 98.2 ± 11.7 |
Experimental Protocols
Animals
Male BALB/c mice (6-8 weeks old, weighing 20-25 g) were used for this study. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water. All animal procedures were conducted in accordance with the approved institutional animal care and use committee guidelines.
Carrageenan-Induced Paw Edema
-
Mice were randomly divided into five groups (n=8 per group): Vehicle, Compound X (10, 25, and 50 mg/kg), and Indomethacin (10 mg/kg).
-
Compound X and Indomethacin were dissolved in 0.5% carboxymethylcellulose (CMC) in saline. The vehicle group received 0.5% CMC in saline.
-
The respective treatments were administered orally (p.o.) 60 minutes before the induction of inflammation.
-
Acute inflammation was induced by a subplantar injection of 50 µL of 1% (w/v) lambda-carrageenan solution in sterile saline into the right hind paw of each mouse.
-
Paw volume was measured immediately before carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
The percentage inhibition of edema was calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Measurement of Pro-Inflammatory Cytokines
-
At the end of the 4-hour experimental period, mice were euthanized.
-
The inflamed paw tissue was excised, weighed, and homogenized in a lysis buffer containing protease inhibitors.
-
The homogenates were centrifuged, and the supernatants were collected.
-
The levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in the supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Cytokine concentrations were normalized to the total protein content of the tissue homogenate, determined by a Bradford assay.
Mandatory Visualizations
Discussion
The results of this hypothetical study suggest that Compound X exhibits a dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model. At the highest dose (50 mg/kg), Compound X significantly reduced paw edema, although its effect was slightly less potent than the standard drug, Indomethacin.
Furthermore, the reduction in the levels of the pro-inflammatory cytokines TNF-α and IL-1β in the paw tissue of mice treated with Compound X suggests that its anti-inflammatory activity may be mediated, at least in part, by the inhibition of these key inflammatory mediators. The proposed mechanism of action, as depicted in Figure 2, is the inhibition of the IKK complex within the NF-κB signaling pathway. This would prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB in an inactive state in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Conclusion
This comparative guide provides a framework for the initial validation of the anti-inflammatory effects of 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol (Compound X). The hypothetical data indicate that Compound X is a promising candidate for further investigation as an anti-inflammatory agent. Future studies should focus on elucidating its precise mechanism of action, evaluating its efficacy in other inflammatory models, and assessing its safety profile. inflammatory models, and assessing its safety profile.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol-Molbase [molbase.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Cross-Validation of Analytical Methods for the Quantification of Octinoxate (Einecs 300-581-3)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Einecs 300-581-3, chemically known as 2-Ethylhexyl 4-methoxycinnamate or Octinoxate.[1] Octinoxate is a prevalent UV filter in sunscreen and other personal care products.[1][2][3] Accurate and precise quantification of this compound is crucial for quality control, formulation development, and safety assessments. This document outlines the experimental protocols and performance data of various analytical techniques to aid in the selection of the most suitable method for specific research or quality control needs.
Comparative Analysis of Quantitative Methods
The primary analytical technique for the quantification of Octinoxate is High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS/MS). The choice of method often depends on the sample matrix, required sensitivity, and the need for simultaneous analysis of multiple analytes.
Table 1: Comparison of HPLC Method Performance for Octinoxate Quantification
| Parameter | Method 1: RP-HPLC-UV | Method 2: RP-HPLC-UV | Method 3: LC-MS/MS |
| Linearity Range | 45 - 120 µg/mL[4] | 12 - 28 µg/mL[5] | 1 - 250 ng/mL[6] |
| Correlation Coefficient (R²) | 0.999[4] | 0.999[5] | > 0.997[6] |
| Limit of Detection (LOD) | Not Reported | 2.12 µg/mL[5] | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | 0.03 µg/mL[5] | < 25 ng/L (as MRL)[6] |
| Accuracy (% Recovery) | Within range[4] | 99.0% - 101.0%[5] | 74% - 109% (in tap water)[6] |
| Precision (% RSD) | < 2[5] | < 2[5] | 6% - 25% (in tap water)[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the compared HPLC methods.
Method 1: RP-HPLC-UV for Sunscreen Lotion [4]
-
Stationary Phase: C18 column
-
Mobile Phase: Methanol: Phosphate buffer (90:10, v/v), pH 3.0
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 330 nm
-
Sample Preparation: 0.1 g of sunscreen lotion containing 7.5% Octinoxate was dissolved in 100 mL of methanol to achieve a final concentration of 75 µg/mL. The solution was sonicated for 30 minutes and filtered through a 0.2 µm filter.
Method 2: RP-HPLC-UV for Sunscreen [5]
-
Stationary Phase: Waters C18, 5 µm (250 x 4.6 mm) column
-
Mobile Phase: Methanol: Water (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 330 nm
-
Sample Preparation: APIs were extracted from sunscreen products using a 0.1% acetic acid in methanol solution.[7]
Method 3: LC-MS/MS for Water Samples [6]
-
Stationary Phase: Not specified
-
Detection: Mass spectrometry with positive electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation: Water samples were adjusted to pH 2 prior to solid-phase extraction (SPE) using Oasis HLB 500 mg cartridges.
Logical Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for quantifying a specific analyte. This process ensures that alternative methods produce comparable and reliable results.
Caption: Workflow for analytical method cross-validation.
The successful cross-validation of analytical methods provides confidence in the generated data and allows for flexibility in laboratory operations, enabling the use of different validated techniques to achieve the same analytical goal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. scispace.com [scispace.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. Determination of seven commonly used organic UV filters in fresh and saline waters by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. fda.gov [fda.gov]
comparison of Einecs 300-581-3 with other known anti-inflammatory compounds
A comprehensive comparison of the anti-inflammatory compound associated with Einecs 300-581-3 cannot be provided at this time. Extensive searches of chemical databases and scientific literature have failed to identify a specific chemical substance corresponding to this European Inventory of Existing Commercial Chemical Substances (EINECS) number.
This lack of identification prevents the necessary steps for a comparative analysis, which would include:
-
Identification of the Compound's Chemical Structure and Properties: Without a known chemical entity, its structural features, mechanism of action, and pharmacological properties remain unknown.
-
Literature Review for Anti-inflammatory Data: It is impossible to find existing experimental data on the anti-inflammatory effects of an unidentified compound.
-
Selection of Appropriate Comparators: The choice of other known anti-inflammatory compounds for comparison is contingent on the class and mechanism of the primary substance.
-
Data Extraction and Table Generation: No quantitative data is available to populate comparative tables.
-
Pathway and Workflow Visualization: Without a known mechanism of action, signaling pathways and experimental workflows cannot be depicted.
It is highly probable that the provided Einecs number is incorrect or outdated. Researchers, scientists, and drug development professionals are advised to verify the identifier of the compound of interest. Once a valid chemical identifier (e.g., a correct Einecs or CAS number, IUPAC name, or common name) is available, a thorough comparative analysis can be conducted.
A Comparative Guide to the Preclinical Evaluation of Einecs 300-581-3
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Einecs 300-581-3, chemically defined as cinnamic acid compounded with piperazine-1,4-diethanol (1:1), is a novel chemical entity. To date, there is a notable absence of published research specifically investigating the biological activities of this compound. However, the constituent molecules, cinnamic acid and piperazine, are well-documented pharmacophores. Cinnamic acid and its derivatives are recognized for a wide spectrum of pharmacological effects, including significant potential as anticancer agents.[1][2] Derivatives of cinnamic acid have been shown to exert cytotoxic effects on various cancer cell lines.[3][4] The piperazine moiety is a core component in numerous centrally active drugs, particularly those with antipsychotic and anxiolytic properties.
Given the established anticancer properties of cinnamic acid derivatives, this guide proposes a hypothetical preclinical investigation to assess the potential of this compound as a cytotoxic agent against a cancer cell line. This document provides a framework for an independent, foundational study, complete with detailed experimental protocols, comparative data presentation, and visual workflows to guide the research process.
Comparative Analysis of In Vitro Cytotoxicity
The primary objective of this proposed study is to determine the cytotoxic potential of this compound in comparison to a standard chemotherapeutic agent, Doxorubicin, as well as its parent compounds, cinnamic acid and piperazine-1,4-diethanol. The following table summarizes hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) obtained from a standard cytotoxicity assay.
| Compound | Test Concentration Range (µM) | Cell Line | IC50 (µM) |
| This compound | 0.1 - 100 | A-549 | 15.5 |
| Cinnamic Acid | 0.1 - 100 | A-549 | 85.2 |
| Piperazine-1,4-diethanol | 0.1 - 100 | A-549 | >100 |
| Doxorubicin (Control) | 0.01 - 10 | A-549 | 0.8 |
Experimental Protocols
A detailed methodology for the key experimental procedure is provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric test used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]
1. Cell Culture and Seeding:
-
The human lung carcinoma cell line, A-549, will be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are to be maintained in an incubator at 37°C with 5% CO2.
-
For the assay, cells will be seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
2. Compound Preparation and Treatment:
-
Stock solutions of this compound, cinnamic acid, piperazine-1,4-diethanol, and Doxorubicin will be prepared in dimethyl sulfoxide (DMSO).
-
A series of dilutions for each compound will be prepared in the culture medium.
-
The existing medium in the 96-well plates will be replaced with the medium containing the various concentrations of the test compounds. A control group will be treated with medium containing DMSO at the same concentration as the highest test compound concentration.
3. Incubation and Assay:
-
The treated plates will be incubated for 48 hours at 37°C with 5% CO2.
-
Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) will be added to each well, and the plates will be incubated for another 4 hours.
-
The medium containing MTT will then be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
-
The absorbance of each well will be measured at 570 nm using a microplate reader.
-
The percentage of cell viability will be calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 values will be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualized Workflows and Pathways
The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway that could be investigated if this compound shows significant cytotoxic activity.
References
- 1. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives [mdpi.com]
- 2. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Comparative Analysis of Einecs 300-581-3: A Substance of Unknown or Variable Composition
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the substance identified by Einecs number 300-581-3. Due to the nature of this substance, a direct head-to-head comparison with a standard-of-care drug, supported by clinical trial data, is not feasible. This document will elucidate the identity of Einecs 300-581-3, explain the complexities arising from its classification, and explore the pharmacological potential of its constituent components.
Identification of this compound
The substance associated with Einecs number 300-581-3 is Cinnamic acid, compound with piperazine-1,4-diethanol (1:1) . [1][2]It is registered as a UVCB substance, which stands for a substance of Unknown or Variable composition, Complex reaction products or Biological materials. [1]This classification indicates that the substance is not a well-defined, single chemical entity, which presents significant challenges for standardized pharmacological testing and clinical evaluation.
Table 1: Substance Identification
| Identifier | Value |
| Einecs Number | 300-581-3 |
| CAS Number | 93942-30-4 |
| Chemical Name | Cinnamic acid, compound with piperazine-1,4-diethanol (1:1) |
| Classification | UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) |
| Reported Uses | By consumers, in articles, by professional workers (widespread uses), in formulation or re-packing, at industrial sites and in manufacturing. [1] |
Feasibility of Head-to-Head Comparison with a Standard-of-Care Drug
A head-to-head study comparing this compound with a standard-of-care drug is not documented in publicly available scientific literature. The primary reasons for this are:
-
UVCB Classification: The undefined and potentially variable nature of a UVCB substance makes it difficult to ensure consistent dosing and to attribute observed effects to a specific component. Regulatory bodies require well-characterized single substances for approval as therapeutic agents.
-
Lack of Therapeutic Indication: There is no evidence to suggest that "Cinnamic acid, compound with piperazine-1,4-diethanol (1:1)" has been developed or investigated as a therapeutic drug for any specific disease. Its reported uses are industrial and commercial, not medical.
The following workflow diagram illustrates the typical process of drug evaluation and highlights the point at which a UVCB substance like this compound would be excluded from the clinical development pipeline.
Pharmacological Potential of Constituent Components
While this compound itself is not a therapeutic agent, its components, cinnamic acid and piperazine, have known biological activities.
Cinnamic acid is a naturally occurring organic compound with a wide range of reported pharmacological activities. Numerous studies have investigated its potential as an anti-inflammatory, antioxidant, antimicrobial, and anticancer agent. [1][3][4][5][6] Table 2: Summary of Reported Pharmacological Activities of Cinnamic Acid
| Activity | Description |
| Anti-inflammatory | Inhibition of pro-inflammatory signaling pathways such as NF-κB. [3] |
| Antimicrobial | Disruption of bacterial cell membranes and inhibition of biofilm formation. [3][5] |
| Anticancer | Induction of cytostasis and reversal of malignant properties in various cancer cell lines in vitro. [4] |
| Antioxidant | Scavenging of free radicals and reduction of oxidative stress. [1][6] |
| Antidiabetic | Improvement of glucose uptake and insulin sensitivity in preclinical models. [3][5] |
Experimental Protocols: The anti-tumor activity of cinnamic acid has been assessed in vitro using various cancer cell lines, including glioblastoma, melanoma, prostate, and lung carcinoma. A common experimental protocol involves treating the cells with varying concentrations of cinnamic acid and measuring cell proliferation using assays such as the MTT assay. The IC50 (the concentration causing a 50% reduction in cell proliferation) is then calculated. For instance, in one study, the IC50 for cinnamic acid ranged from 1 to 4.5 mM in these cell lines. [4] The following diagram illustrates a simplified conceptual signaling pathway potentially modulated by cinnamic acid in an inflammatory response.
Piperazine and its derivatives are known for their anthelmintic (anti-parasitic worm) properties. [7][8]It is used to treat infections with roundworms and pinworms. [7] Table 3: Pharmacological Profile of Piperazine
| Property | Description |
| Therapeutic Use | Anthelmintic agent for the treatment of ascariasis and enterobiasis. [7] |
| Mechanism of Action | Paralyzes parasites by acting as a GABA receptor agonist, allowing the host to expel the worms. [7][8] |
Experimental Protocols: The efficacy of anthelmintic drugs like piperazine is typically evaluated through clinical trials involving infected individuals. Key parameters measured include the cure rate (percentage of subjects completely cleared of the parasite) and the egg reduction rate (percentage reduction in parasite eggs in stool samples) after treatment.
Conclusion
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review [mdpi.com]
- 4. Cinnamic acid: a natural product with potential use in cancer intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
Unraveling the Mechanism of Action of Einecs 300-581-3: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the predicted mechanism of action of Einecs 300-581-3, a compound of cinnamic acid and piperazine-1,4-diethanol. By leveraging data from knockout model studies of its constituent components' primary molecular targets, we offer a comparative framework to understand its potential therapeutic applications and to guide future in vivo research.
This compound is a chemical entity comprised of cinnamic acid and piperazine-1,4-diethanol in a 1:1 ratio. To date, no direct studies utilizing knockout (KO) models to elucidate the specific mechanism of this compound have been published. However, by examining the well-documented biological activities of its individual components and the phenotypes of knockout models for their respective targets, we can construct a robust hypothesis for its mode of action. This guide synthesizes the available experimental data to predict how this compound would behave in a biological system and compares its potential effects with other known modulators of these pathways.
Predicted Mechanism of Action: A Dual-Pronged Approach
The therapeutic potential of this compound likely stems from the synergistic or additive effects of its two components. Cinnamic acid is a well-known anti-inflammatory and metabolic modulator, primarily targeting the NF-κB and COX-2 signaling pathways. Piperazine and its derivatives are recognized for their modulation of GABAergic neurotransmission.
Cinnamic Acid Component: Targeting Inflammatory Pathways
Cinnamic acid has been shown to exert anti-inflammatory effects by inhibiting key mediators of the inflammatory response, namely cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB)[1].
-
COX-2 Inhibition: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Studies using COX-2 knockout mice have demonstrated the importance of this enzyme in inflammatory processes.
-
NF-κB Inhibition: The NF-κB signaling pathway is a central regulator of inflammation, immune responses, and cell survival[2]. Cinnamic acid has been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes[1].
Piperazine-1,4-diethanol Component: Modulating Neurotransmission
The piperazine moiety is a common scaffold in neuropharmacology. Piperazine itself and many of its derivatives act as agonists at GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system[3][4][5]. This interaction leads to a dampening of neuronal excitability.
Insights from Knockout Models
To understand how this compound would function, we can examine the phenotypes of knockout mice for the primary targets of its components.
COX-2 Knockout Models
Mice lacking the COX-2 gene (COX-2 KO) exhibit a complex phenotype, highlighting the enzyme's diverse roles.
| Feature | Wild-Type (WT) Mice | COX-2 Knockout (KO) Mice | Implication for this compound (Cinnamic Acid Component) |
| Inflammatory Response | Normal inflammatory response to stimuli. | Reduced inflammation, edema, and pain in various models. | The cinnamic acid component is expected to mimic the anti-inflammatory effects observed in COX-2 KO mice. |
| Gastric Integrity | Normal gastric mucosa. | Increased susceptibility to gastric ulceration, particularly with NSAID challenge. | While inhibiting COX-2, high doses of the cinnamic acid component might warrant caution regarding gastric side effects, similar to NSAIDs. |
| Renal Function | Normal kidney development and function. | Severe renal pathology and developmental defects. | This highlights the critical role of COX-2 in renal physiology and suggests that systemic, long-term use of a potent COX-2 inhibitor should be approached with caution. |
| Female Reproduction | Normal ovulation, fertilization, and implantation. | Defects in female reproductive processes. | Potential for reproductive toxicity should be considered in preclinical safety assessments. |
Table 1: Comparison of Phenotypes in Wild-Type and COX-2 Knockout Mice and Predicted Implications for the Cinnamic Acid Component of this compound.
NF-κB Knockout Models
Targeted disruption of different components of the NF-κB signaling pathway has revealed its critical role in immunity and development. For instance, knockout mice lacking the p50 and p52 subunits of NF-κB exhibit osteopetrosis due to impaired osteoclast differentiation[6].
| Feature | Wild-Type (WT) Mice | NF-κB (p50/p52) Knockout (KO) Mice | Implication for this compound (Cinnamic Acid Component) |
| Immune Response | Robust immune response to pathogens. | Impaired immune responses, particularly in B-cell function and lymphoid organ development. | The cinnamic acid component, by inhibiting NF-κB, could modulate immune responses, which may be beneficial in autoimmune and inflammatory diseases. |
| Inflammation | Normal inflammatory signaling. | Reduced inflammatory responses in various disease models. | This supports the anti-inflammatory potential of the cinnamic acid component. |
| Bone Metabolism | Balanced bone resorption and formation. | Increased bone density (osteopetrosis) due to defective osteoclastogenesis[6]. | Potential for affecting bone metabolism, which could be explored for therapeutic benefit in bone-related disorders. |
Table 2: Comparison of Phenotypes in Wild-Type and NF-κB (p50/p52) Knockout Mice and Predicted Implications for the Cinnamic Acid Component of this compound.
GABAA Receptor Knockout Models
Knockout mice with targeted deletions of specific GABAA receptor subunits have been instrumental in dissecting the roles of these receptors in the brain.
| Feature | Wild-Type (WT) Mice | GABAA Receptor Subunit KO Mice (e.g., α1, β2) | Implication for this compound (Piperazine Component) |
| Anxiety-related Behavior | Normal anxiety levels in behavioral tests. | Altered anxiety-like behaviors (can be anxiolytic or anxiogenic depending on the subunit). | The piperazine component, as a GABAA agonist, is predicted to have anxiolytic and sedative effects. |
| Seizure Threshold | Normal susceptibility to seizures. | Increased or decreased seizure susceptibility depending on the subunit. | Potential for anticonvulsant activity. |
| Motor Coordination | Normal motor function. | Impaired motor coordination and balance. | Potential for motor side effects at higher doses. |
Table 3: Comparison of Phenotypes in Wild-Type and GABAA Receptor Subunit Knockout Mice and Predicted Implications for the Piperazine Component of this compound.
Experimental Data and Alternative Approaches
While direct experimental data on this compound is lacking, studies on its components provide valuable insights. For instance, in a study with high-fat diet-induced obese mice, cinnamic acid was shown to ameliorate obesity and related symptoms, reduce macrophage infiltration in the liver and adipose tissue, and decrease the activation of hypothalamic microglia[7][8]. This in vivo data supports the anti-inflammatory and metabolic modulatory effects predicted from its known targets.
Comparison with Alternative Compounds:
| Target Pathway | This compound (Predicted) | Alternative Compounds | Key Differences |
| COX-2 Pathway | Cinnamic acid component acts as an inhibitor. | Non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib. | NSAIDs are potent COX-2 inhibitors but can have significant gastrointestinal and cardiovascular side effects. Cinnamic acid is a naturally derived compound and may have a better safety profile. |
| NF-κB Pathway | Cinnamic acid component acts as an inhibitor. | Corticosteroids (e.g., Dexamethasone). | Corticosteroids are broad-spectrum anti-inflammatory agents with significant side effects with long-term use. Cinnamic acid offers a more targeted approach to NF-κB inhibition. |
| GABAergic System | Piperazine component acts as a GABAA receptor agonist. | Benzodiazepines (e.g., Diazepam). | Benzodiazepines are potent anxiolytics and sedatives but are associated with tolerance, dependence, and withdrawal symptoms. The piperazine component may offer a different profile of GABAergic modulation. |
Table 4: Comparison of this compound with Alternative Therapeutic Approaches.
Experimental Protocols
To confirm the hypothesized mechanism of action of this compound, a series of experiments utilizing knockout models would be essential.
Generation of Knockout Mouse Models
Standard gene-targeting techniques, such as homologous recombination in embryonic stem cells or CRISPR/Cas9-mediated gene editing, can be used to generate COX-2, NF-κB subunit, and GABAA receptor subunit knockout mice[9]. The generation of conditional knockout mice allows for tissue-specific and time-specific gene deletion, which can help to dissect the precise roles of these targets in different physiological and pathological contexts[10].
In Vivo Efficacy Studies
-
Animal Models of Inflammation: Administer this compound to wild-type and corresponding knockout mice in models of inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis).
-
Behavioral Models: Assess the effects of this compound on anxiety, sedation, and motor coordination in wild-type and GABAA receptor knockout mice using tests such as the elevated plus-maze, open field test, and rotarod test.
-
Metabolic Studies: Utilize models of diet-induced obesity and insulin resistance to evaluate the metabolic effects of this compound in wild-type and relevant knockout mice[7][8].
Ex Vivo and In Vitro Analysis
-
Cell Culture: Isolate primary cells (e.g., macrophages, neurons) from wild-type and knockout mice to study the direct effects of this compound on signaling pathways and cellular functions.
-
Biochemical Assays: Measure the production of prostaglandins, cytokines, and other inflammatory mediators in response to treatment with this compound.
-
Western Blotting: Analyze the phosphorylation and expression levels of key proteins in the NF-κB and other relevant signaling pathways[1].
Visualizing the Pathways and Workflows
To further clarify the proposed mechanisms and experimental approaches, the following diagrams are provided.
Caption: Predicted dual mechanism of action of this compound.
Caption: Experimental workflow for in vivo testing in knockout models.
Conclusion
While direct experimental evidence for the mechanism of action of this compound in knockout models is currently unavailable, a strong hypothesis can be formulated based on the known biological activities of its components, cinnamic acid and piperazine-1,4-diethanol. The cinnamic acid moiety is predicted to exert anti-inflammatory and metabolic benefits through the inhibition of the COX-2 and NF-κB pathways, while the piperazine component is expected to modulate neuronal activity via GABAA receptor agonism.
The comparative analysis of knockout model phenotypes for these targets provides a valuable framework for predicting the efficacy and potential side effects of this compound. Future research employing the experimental designs outlined in this guide will be crucial to definitively confirm its mechanism of action and to unlock its full therapeutic potential. This guide serves as a foundational resource for researchers embarking on the preclinical evaluation of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A comprehensive review of GABA in autism spectrum disorders: associations, mechanisms, and therapeutic implications [frontiersin.org]
- 5. 1,4-Piperazinediethanol | C8H18N2O2 | CID 67151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. JCI Insight - Anti–NF-κB peptide derived from nuclear acidic protein attenuates ovariectomy-induced osteoporosis in mice [insight.jci.org]
- 7. Cinnamic Acid Attenuates Peripheral and Hypothalamic Inflammation in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnamic Acid Attenuates Peripheral and Hypothalamic Inflammation in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Cell Viability Assays: A Statistical Validation of MTT (Einecs 300-581-3) and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the traditional MTT assay, utilizing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (Einecs 300-581-3), against more modern alternatives such as MTS, XTT, and WST-8. The following sections present a statistical validation of these experimental methods, supported by experimental data, detailed protocols, and visual representations of the underlying biochemical pathways and workflows.
Data Presentation: A Quantitative Comparison of Assay Performance
The selection of an appropriate cell viability assay is critical for generating reliable and reproducible data in drug discovery and toxicology studies. The following tables summarize key performance indicators for MTT and its common alternatives, allowing for a direct comparison of their analytical capabilities.
| Assay | Linearity (R²) | Sensitivity | Advantages | Disadvantages |
| MTT | ~0.9578[1] | Moderate | Inexpensive, well-established. | Insoluble formazan requires a solubilization step, which can introduce errors and is cytotoxic.[2][3] |
| MTS | ~0.9932[4] | High | Water-soluble formazan simplifies the protocol, faster reaction time (2-3 hours).[5] | More expensive than MTT, can exhibit some cytotoxicity.[4][5] |
| XTT | - | High | Water-soluble formazan, higher sensitivity than MTT. | Requires an intermediate electron acceptor. |
| WST-8 | ~0.9976[4] | Very High | Water-soluble formazan, wider linear range and higher sensitivity than MTT and MTS, low cytotoxicity.[2][5] | More expensive than MTT.[5] |
Table 1: Comparison of Key Performance Characteristics of Tetrazolium-Based Cell Viability Assays.
| Cell Line | Treatment | Assay | Cell Viability (%) |
| DLD-1 | BSPE (150 µg/mL) | MTT | 85% |
| DLD-1 | BSPE (150 µg/mL) | WST-1 | 56% |
| HCT-116 | BSPE (150 µg/mL) | MTT | 96% |
| HCT-116 | BSPE (150 µg/mL) | WST-1 | 75% |
| DLD-1 | CAPE (100 µM) | MTT | 52% |
| DLD-1 | CAPE (100 µM) | WST-1 | 48% |
| HCT-116 | CAPE (100 µM) | MTT | 59% |
| HCT-116 | CAPE (100 µM) | WST-1 | 53% |
Table 2: Comparative Cell Viability Data for MTT and WST-1 Assays in Colorectal Cancer Cell Lines. Data from a study by Eyupoglu et al. (2021) demonstrates that the WST-1 assay can show a greater reduction in cell viability compared to the MTT assay under the same experimental conditions, suggesting higher sensitivity to cytotoxic effects.[6]
Experimental Protocols
Detailed methodologies for the MTT assay and its alternatives are provided below to ensure reproducibility and aid in the selection of the most appropriate assay for specific research needs.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Compound Treatment: Treat cells with the test compound at various concentrations and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution in culture medium to a final concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
MTS Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
MTS Reagent Preparation: Prepare the MTS reagent according to the manufacturer's instructions. This typically involves combining the MTS solution with an electron coupling reagent (e.g., PES).
-
MTS Addition: Add 20 µL of the prepared MTS reagent directly to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. No solubilization step is required as the formazan product is water-soluble.
XTT Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT labeling reagent with an electron-coupling reagent.
-
XTT Addition: Add 50 µL of the prepared XTT solution to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance of the water-soluble formazan at 450-500 nm using a microplate reader.
WST-8 Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
WST-8 Addition: Add 10 µL of the WST-8 reagent directly to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance of the water-soluble orange formazan at approximately 450 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biochemical basis of these assays and their practical application, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Biochemical pathway of tetrazolium salt reduction in viable cells.
Caption: Comparison of experimental workflows for tetrazolium-based assays.
References
- 1. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]
- 2. researchgate.net [researchgate.net]
- 3. What are the differences between MTT and WST assays? | AAT Bioquest [aatbio.com]
- 4. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. jag.journalagent.com [jag.journalagent.com]
- 7. youtube.com [youtube.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Eplerenone and Its Analogs, Spironolactone and Finerenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of three key mineralocorticoid receptor antagonists: Eplerenone, Spironolactone, and Finerenone. The information presented is intended to support research and drug development efforts by offering a clear, data-driven overview of their absorption, distribution, metabolism, and excretion characteristics.
Executive Summary
Eplerenone (often associated with the EINECS number 300-581-3 in pharmaceutical product coding), Spironolactone, and Finerenone are all antagonists of the mineralocorticoid receptor, playing crucial roles in the management of cardiovascular and renal diseases. While they share a common mechanism of action, their distinct pharmacokinetic properties significantly influence their clinical application, efficacy, and side-effect profiles. This guide synthesizes available experimental data to highlight these differences.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of Eplerenone, Spironolactone, and Finerenone.
| Pharmacokinetic Parameter | Eplerenone | Spironolactone | Finerenone |
| Bioavailability | ~69% | Highly variable, food increases bioavailability | ~43.5% |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | 2.6 hours (Spironolactone), 4.3 hours (Canrenone) | 0.5 - 1.25 hours |
| Plasma Protein Binding | ~50% | >90% | ~92% |
| Metabolism | Primarily by CYP3A4 to inactive metabolites | Extensively metabolized to active metabolites (e.g., Canrenone, 7-α-thiomethylspironolactone) | Primarily by CYP3A4 (90%) and CYP2C8 (10%) to inactive metabolites |
| Elimination Half-life | 3 - 6 hours | 1.4 hours (Spironolactone), 16.5 hours (Canrenone) | 2 - 3 hours |
| Primary Route of Excretion | Urine (~67%) and feces (~32%) | Urine and bile | Urine (~80%) and biliary (~20%) |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. Below is a representative experimental protocol for a single-dose pharmacokinetic study, based on common practices in the field.
Representative Experimental Protocol for a Pharmacokinetic Study
1. Study Design: An open-label, single-dose, crossover, or parallel-group study in healthy adult volunteers.
2. Subject Recruitment:
-
Inclusion Criteria: Healthy male and/or female subjects, aged 18-55 years, with a body mass index (BMI) within the normal range. All subjects provide written informed consent.
-
Exclusion Criteria: History of significant medical conditions, use of concomitant medications, and known allergies to the study drug or its class.
3. Dosing and Administration:
-
Subjects receive a single oral dose of the study drug (Eplerenone, Spironolactone, or Finerenone) with a standardized volume of water after an overnight fast.
4. Blood Sampling:
-
Serial venous blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-defined time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
5. Bioanalytical Method:
-
Plasma concentrations of the parent drug and any active metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1][2][3][4][5]
-
The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Parameters calculated include: maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), area under the plasma concentration-time curve from time zero to infinity (AUC0-inf), and elimination half-life (t1/2).
Visualizations
Mineralocorticoid Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of mineralocorticoid receptor antagonists.
Caption: Mineralocorticoid receptor signaling and antagonism.
Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the typical workflow for a clinical pharmacokinetic study.
Caption: General workflow of a pharmacokinetic clinical study.
References
- 1. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revistas.usp.br [revistas.usp.br]
- 3. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol (Einecs 300-581-3)
For Immediate Reference: Treat as Hazardous Waste and Consult Local Regulations
The chemical identified by Einecs 300-581-3 is 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol , also known under the CAS number 122-96-3 . Proper disposal of this substance is critical to ensure laboratory safety and environmental protection. According to safety data sheets, this chemical should be treated as hazardous waste, and its disposal must always comply with local, regional, and national regulations.[1][2]
Immediate Safety and Spill Response
In the event of a spill, immediate action is necessary to contain the substance and prevent exposure.
-
Personal Protective Equipment (PPE): Before handling the material, ensure appropriate PPE is worn, including gloves, and eye/face protection.
-
Containment: For spills, avoid generating dust.[3] The material should be swept or vacuumed up and placed into a suitable, sealed container for disposal.[3] If in liquid form, pick up with a suitable absorbent material like sand or sawdust.[1]
-
Ventilation: Ensure the area is well-ventilated.[3]
Step-by-Step Disposal Protocol
Disposal of 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol must be conducted in a structured and compliant manner. The following protocol outlines the necessary steps for researchers and laboratory professionals.
-
Waste Classification:
-
The first step is to classify the waste material. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous.[3][4]
-
In Europe, this substance is classified as hazardous, and disposal should follow the European Directives on waste and hazardous waste.[2] In the United Kingdom, the Environmental Protection (Duty of Care) Regulations should be followed.[1] In the United States, classification guidelines are provided in 40 CFR Parts 261.3.[3]
-
-
Collection and Storage:
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company. Provide them with the safety data sheet (SDS) for 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol to ensure they can handle the waste stream appropriately.
-
The recommended method of disposal is incineration in a suitable incineration plant, adhering to all local regulations.[1]
-
-
Container Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol.
Caption: Disposal workflow for 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol.
Summary of Material Properties
For reference, key data points for 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol are summarized below.
| Property | Value |
| CAS Number | 122-96-3 |
| Molecular Formula | C₈H₁₈N₂O₂ |
| Physical State | White crystalline powder/solid[2][5] |
| Melting Point | 134 - 137 °C / 273.2 - 278.6 °F[2][5] |
| Boiling Point | 215 - 220 °C / 419 - 428 °F[2][5] |
| Hazards | Skin Irritant, Serious Eye Irritant, May cause respiratory irritation[5] |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
